molecular formula C7H3FN2O B13113185 3-Fluoro-5-formylpicolinonitrile

3-Fluoro-5-formylpicolinonitrile

Cat. No.: B13113185
M. Wt: 150.11 g/mol
InChI Key: XPZAEBDVSIVEBX-UHFFFAOYSA-N
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Description

3-Fluoro-5-formylpicolinonitrile (CAS 952287-25-1) is a high-purity chemical compound with a molecular formula of C7H3FN2O and a molecular weight of 150.11 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its structure, featuring both a formyl group and a nitrile group on a fluorinated pyridine ring, makes it a key intermediate for constructing more complex molecules through various chemical transformations . The specific reactivity of the formyl group allows for condensation reactions, making it particularly useful in the synthesis of novel small-molecule inhibitors . Research indicates that derivatives of picolinonitrile are investigated in the development of targeted therapies, such as potential small-molecule PET tracers for imaging programmed cell death 1 ligand 1 (PD-L1), a prominent target in cancer immunotherapy . As a supplier, we provide this compound for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions. The compound is classified with the signal word "Warning" and has associated hazard statements including H302 (Harmful if swallowed), H312, H315, H319, H332, and H335 (which relate to skin, eye, and respiratory irritation) . Recommended storage is in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-fluoro-5-formylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZAEBDVSIVEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Deployment of Fluorinated Pyridine Aldehydes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Application Guide

Executive Summary

Fluorinated pyridine aldehydes represent a high-value class of building blocks in modern drug discovery. They offer a dual strategic advantage: the pyridine scaffold provides a privileged pharmacophore capable of hydrogen bond acceptance and π-stacking, while the fluorine substituent modulates physicochemical properties (pKa, LogD, metabolic stability) and reactivity.

However, the combination of an electron-deficient heterocycle, a strong electron-withdrawing group (EWG), and a reactive carbonyl creates unique synthetic challenges. This guide addresses the specific handling, synthesis, and application of these motifs, moving beyond basic catalog listings to actionable chemical intelligence.

Part 1: The Strategic Value of Fluorine on the Pyridine Scaffold

The introduction of fluorine onto a pyridine ring is not merely a steric replacement for hydrogen; it is a profound electronic modulation.

pKa Modulation and Bioavailability

The basicity of the pyridine nitrogen is critical for solubility and binding affinity. Fluorine, being the most electronegative element, exerts a strong inductive effect (


) that reduces the electron density on the ring nitrogen, lowering the pKa.
  • Unsubstituted Pyridine: pKa ~5.2

  • 3-Fluoropyridine: pKa ~3.0 (Moderate reduction; maintains some H-bond acceptor capability)

  • 2-Fluoropyridine: pKa ~ -0.44 (Drastic reduction; nitrogen becomes non-basic at physiological pH)

Medicinal Chemistry Implication: By selecting the position of the fluorine (2-, 3-, or 4-position), you can fine-tune the protonation state of the drug molecule in the gut (pH 1-8) versus the cytosol (pH 7.4), directly influencing membrane permeability and solubility.

The "Hydration Trap" (Critical Handling Note)

Electron-deficient aldehydes are prone to hydration. The pyridine ring is already electron-poor; adding a fluorine atom further destabilizes the carbonyl dipole, making the carbon highly electrophilic.

In the presence of atmospheric moisture or aqueous solvents, these aldehydes exist in equilibrium with their gem-diol (hydrate) forms.[1][2]



  • Observation: A bottle of "2-fluoro-3-pyridinecarboxaldehyde" often appears as a solid, despite the aldehyde being a liquid. This solid is the stable hydrate.

  • Impact: Using the hydrate without correcting molecular weight leads to stoichiometric errors (typically ~15% mass error).

  • Mitigation: Always verify the state via

    
    -NMR (aldehyde proton at ~10 ppm vs. methine proton of hydrate at ~6 ppm) before use.
    

Part 2: Visualization of Physicochemical Impact

The following diagram illustrates the decision logic for selecting specific fluorinated isomers based on desired ADME outcomes.

G cluster_legend Legend Start Drug Design Goal Solubility Increase Solubility (Need Basic N) Start->Solubility Permeability Increase Permeability (Need Neutral N) Start->Permeability MetabStab Block Metabolism (CYP Oxidation) Start->MetabStab Pos3 3-Fluoro Substitution (pKa ~3.0) Solubility->Pos3 Mild -I effect Pos2 2-Fluoro Substitution (pKa ~ -0.4) Permeability->Pos2 Strong -I effect PosPara Para-to-N Substitution (Blocks reactive site) MetabStab->PosPara Outcome1 Retains H-bond Acceptor Moderate LogD increase Pos3->Outcome1 Outcome2 N is non-basic High LogD (Lipophilic) Pos2->Outcome2 Outcome3 Prevents N-Oxide formation or Ring Hydroxylation PosPara->Outcome3 key Blue: Hydrophilic Path | Red: Lipophilic Path | Yellow: Metabolic Path

Figure 1: Decision matrix for selecting fluorinated pyridine scaffolds based on ADME requirements.

Part 3: Synthetic Access & Reactivity

Directed Ortho-Metallation (DoM)

The most robust method to access these building blocks is Directed Ortho-Metallation (DoM) . The fluorine atom on the pyridine ring serves as a powerful Ortho-Directing Group (ODG) due to its inductive acidification of the adjacent proton.

  • Substrate: 2-Fluoropyridine or 3-Fluoropyridine.

  • Reagent: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Note: n-BuLi is often too nucleophilic and will attack the pyridine ring (Chichibabin-type addition) rather than deprotonate it.

  • Electrophile: DMF (N,N-Dimethylformamide) or N-Formylpiperidine.

Reactivity Profile: Reductive Amination

The primary utility of these aldehydes is in reductive amination to form benzylic-type amines.

  • Challenge: The electron-deficient nature of the ring makes the formed imine intermediate highly electrophilic but also prone to hydrolysis.

  • Solution: Use Sodium Triacetoxyborohydride (STAB) . Unlike NaBH4, STAB is mild and does not reduce the aldehyde competitively at slightly acidic pH, allowing the imine to form and be reduced selectively.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-3-pyridinecarboxaldehyde via DoM

This protocol utilizes the ortho-directing power of the 2-fluoro group.

Reagents:

  • 2-Fluoropyridine (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv, 2.0 M in THF/heptane)

  • DMF (anhydrous, 1.2 equiv)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78 °C (dry ice/acetone bath).

  • Base Addition: Charge the flask with anhydrous THF (10 mL/g substrate). Add the LDA solution dropwise over 15 minutes.

  • Substrate Addition: Add 2-Fluoropyridine neat, dropwise, maintaining the temperature below -70 °C. The solution typically turns yellow/orange, indicating formation of the lithiated species (3-lithio-2-fluoropyridine).

  • Metallation: Stir at -78 °C for 1 hour . Critical: Do not warm up; the lithiated species can undergo "halogen dance" or decomposition.

  • Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated aqueous NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The product may solidify as a hydrate upon standing.

Protocol B: Controlled Reductive Amination (The "Borch" Modification)

Optimized for electron-deficient aldehydes to prevent hydration interference.

Reagents:

  • Fluorinated Pyridine Aldehyde (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • NaBH(OAc)3 (1.5 equiv)

  • DCE (1,2-Dichloroethane) or DCM

  • Acetic Acid (catalytic to 1.0 equiv)

Step-by-Step Methodology:

  • Dehydration (Optional but Recommended): If the aldehyde is a solid hydrate, dissolve in toluene and reflux with a Dean-Stark trap briefly, or simply use an excess of drying agent (MgSO4) in the reaction mixture during the imine formation step.

  • Imine Formation: Mix aldehyde and amine in DCE. Add Acetic Acid (1 equiv). Stir for 30-60 minutes at room temperature.

    • Why? Acid catalysis promotes water elimination to form the iminium ion.

  • Reduction: Add NaBH(OAc)3 in one portion.

  • Monitoring: Stir at room temperature. Monitor by LCMS. The reaction is usually complete in 2-4 hours.

  • Quench: Quench with saturated NaHCO3 (basic workup is essential to liberate the free amine from the pyridine).

Part 5: Synthetic Workflow Visualization

The following diagram details the synthetic pathway and critical decision points for the DoM protocol described above.

DoM_Protocol Start 2-Fluoropyridine Temp Cool to -78°C (Kinetic Control) Start->Temp Base Add LDA (Avoid n-BuLi) Temp->Base Intermed 3-Lithio-2-fluoropyridine (Unstable > -50°C) Base->Intermed Ortho-Deprotonation Electrophile Add DMF Intermed->Electrophile Formylation Warning WARNING: Halogen Dance Risk if warmed early Intermed->Warning Warm Warm to 0°C Electrophile->Warm Product 2-Fluoro-3-pyridinecarboxaldehyde Warm->Product Hydrolysis

Figure 2: Workflow for the Directed Ortho-Metallation (DoM) synthesis of fluorinated pyridine aldehydes.

Part 6: Data Summary Table

Table 1: Comparative Properties of Fluorinated Pyridine Aldehydes

CompoundPosition of FEstimated pKa (Pyridine N)LogP (Approx)Primary Synthetic RouteReactivity Note
Pyridine-3-CHO None5.20.7Oxidation of 3-picolineStandard reactivity
2-F-Pyridine-3-CHO Ortho to N-0.441.1DoM (LDA/DMF)Highly prone to hydration; N is non-basic
3-F-Pyridine-4-CHO Meta to N~3.01.2DoM (LiTMP/DMF)Moderate basicity; good balance for FBDD
2-F-Pyridine-4-CHO Ortho to N-0.401.1Metallation of 2-F-4-Iodo-PyStrong EWG effect on C4-aldehyde

References

  • Schlosser, M. (2005). The 2-Fluoropyridine Enigma: A Key to the Understanding of Organometallic Reactivity. Angewandte Chemie International Edition , 44(3), 376-393. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society , 93(12), 2897–2904. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews , 37, 320-330. Link

  • Marsais, F., & Quéguiner, G. (1981). Metallation of Fluoropyridines: A New Access to Fluoropyridine Derivatives. Tetrahedron , 39(12), 2009-2021. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 61(14), 5822–5880. Link

Sources

An In-depth Technical Guide to 3-Fluoro-5-formylpicolinonitrile: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-formylpicolinonitrile, a strategically functionalized pyridine derivative, has emerged as a compound of significant interest in medicinal chemistry. Its unique molecular architecture, featuring a pyridine core substituted with a fluorine atom, a formyl group, and a nitrile group, provides a trifecta of reactive sites, making it a highly versatile precursor for the synthesis of complex molecular entities. The presence of the fluorine atom can profoundly influence the physicochemical and pharmacological properties of derivative compounds, including metabolic stability, binding affinity, and bioavailability. This technical guide offers a comprehensive overview of 3-Fluoro-5-formylpicolinonitrile, including its nomenclature, physicochemical properties, synthetic strategies, and its expanding role in the development of novel therapeutic agents.

Compound Identification and Nomenclature

IUPAC Name: 3-fluoro-5-formylpicolinonitrile[1]

Synonyms:

  • 3-fluoro-5-formylpyridine-2-carbonitrile[1]

  • 2-Pyridinecarbonitrile, 3-fluoro-5-formyl-[1]

Chemical Structure:

G cluster_0 Synthetic Pathways A Fluorinated Picoline B Oxidation A->B [O] C 3-Fluoro-5-formylpicolinonitrile B->C D Fluorinated Picolinonitrile E Formylation (e.g., Vilsmeier-Haack) D->E DMF, POCl₃ E->C F Polychloropicolinonitrile G Halogen Exchange (Fluorination) F->G Fluoride source (e.g., KF, CsF) H Functional Group Interconversion G->H Further steps H->C G cluster_0 Chemical Transformations cluster_1 Formyl Group Reactions cluster_2 Nitrile Group Reactions cluster_3 Ring Reactions A 3-Fluoro-5-formylpicolinonitrile B Reductive Amination A->B R₂NH, [H] C Wittig Reaction A->C Ph₃P=CHR D Condensation A->D H₂N-Z E Hydrolysis A->E H₃O⁺ or OH⁻ F Reduction A->F [H] G Cycloaddition A->G N₃⁻ H Nucleophilic Aromatic Substitution A->H Nu⁻

Sources

Strategic Sourcing and Application Guide for 3-Fluoro-5-formylpicolinonitrile in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, functionalized pyridine scaffolds are highly prized for their metabolic stability, favorable physicochemical properties, and ability to participate in diverse hydrogen-bonding networks. 3-Fluoro-5-formylpicolinonitrile (CAS: 952287-25-1) is a highly specialized, trifunctional building block[1]. It features an electrophilic formyl group at C5, a metabolically stabilizing fluorine atom at C3, and a versatile nitrile group at C2.

Understanding the precise electronic interplay between these three groups is critical for designing chemoselective reactions. The electron-withdrawing nature of both the nitrile and the fluorine atom renders the pyridine core highly electron-deficient, which significantly accelerates nucleophilic attack at the C5-formyl group while demanding careful reagent selection to prevent unwanted side reactions at the C2-nitrile.

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name 3-fluoro-5-formylpyridine-2-carbonitrile
CAS Number 952287-25-1
Molecular Formula C7H3FN2O
Molecular Weight 150.11 g/mol
Key Functional Groups Nitrile (-CN), Fluoro (-F), Formyl (-CHO)

Vendor Landscape & Sourcing Strategy

Procuring high-purity 3-Fluoro-5-formylpicolinonitrile is essential, as trace impurities (such as des-fluoro analogs or over-oxidized carboxylic acids) can severely complicate downstream purification. The global supply chain for this specific building block is supported by several specialized chemical vendors[2][3].

Table 2: Verified Commercial Vendors and Specifications
VendorCatalog / Part No.Stated PurityTarget Application
AiFChem 952287-25-1Research GradeDiscovery Chemistry[1]
Aaronchem AR021ZIC97%High-Throughput Screening[2]
BLD Pharmatech BD46037697%Scale-up Synthesis
Alchimica R021YTCStandardGeneral R&D[4]
Fujifilm Wako 952287-25-1Research GradeAnalytical Reference[3]

Strategic Sourcing Note: When ordering for late-stage lead optimization, prioritize vendors like BLD Pharmatech or Aaronchem that explicitly guarantee ≥97% purity[2], as this minimizes the risk of carrying over reactive impurities into complex cross-coupling or amination steps.

Chemoselective Reactivity Map

The trifunctional nature of 3-Fluoro-5-formylpicolinonitrile allows for divergent synthetic pathways. The diagram below illustrates the primary vectors of functionalization.

ReactivityMap Core 3-Fluoro-5-formylpicolinonitrile (CAS: 952287-25-1) RedAm Reductive Amination (STAB, AcOH) Core->RedAm Imine formation Reduction Selective Reduction (NaBH4, MeOH) Core->Reduction Hydride transfer Tetrazole Cycloaddition (NaN3, NH4Cl) Core->Tetrazole Azide attack AmineProd C5-Aminomethyl Derivatives RedAm->AmineProd AlcoholProd 3-Fluoro-5-(hydroxymethyl) picolinonitrile Reduction->AlcoholProd TetProd C2-Tetrazole Derivatives Tetrazole->TetProd

Fig 1. Chemoselective reactivity map of 3-Fluoro-5-formylpicolinonitrile.

Experimental Workflows & Methodologies

As a synthetic chemist, you must design protocols that leverage the high electrophilicity of the C5-formyl group while protecting the sensitive C2-nitrile. Below are two field-proven, step-by-step methodologies.

Protocol A: Chemoselective Reductive Amination (C5-Modification)

This protocol is utilized to append solubilizing amine groups (e.g., morpholine, piperazine) to the pyridine core, a common tactic in kinase inhibitor design.

  • Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium cyanoborohydride (NaBH3CN) or Lithium aluminum hydride (LiAlH4). STAB is a mild hydride donor that selectively reduces the transient iminium ion without attacking the C2-nitrile. The addition of acetic acid (AcOH) is critical; it acts as a mild Brønsted acid to accelerate iminium formation without completely protonating the nucleophilic amine.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Fluoro-5-formylpicolinonitrile (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Imine Formation: Add the desired secondary amine (1.1 eq, 1.1 mmol) followed by glacial acetic acid (1.5 eq, 1.5 mmol). Stir the mixture at room temperature for 2 hours to ensure complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol) portion-wise over 10 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (typically using a gradient of Dichloromethane/Methanol) to yield the C5-aminomethyl derivative.

Protocol B: Selective Hydride Reduction to 3-Fluoro-5-(hydroxymethyl)picolinonitrile

This transformation generates a primary alcohol, which can subsequently be converted into a leaving group (e.g., mesylate or halide) for further alkylation[5].

  • Causality & Reagent Selection: Sodium borohydride (NaBH4) in methanol is used. The reaction must be strictly maintained at 0°C. If the temperature rises, the highly activated C2-nitrile becomes susceptible to nucleophilic attack by the methoxide generated in situ, leading to unwanted imidate byproducts.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-Fluoro-5-formylpicolinonitrile (1.0 eq, 1.0 mmol) in anhydrous Methanol (8 mL) and cool the solution to strictly 0°C using an ice-water bath.

  • Hydride Addition: Slowly add Sodium borohydride (NaBH4) (1.2 eq, 1.2 mmol) in small portions to manage the exothermic release of hydrogen gas.

  • Reaction: Stir the mixture at 0°C for 30–45 minutes. Monitor strictly by TLC or LC-MS to prevent over-reaction.

  • Quench: Once the starting material is consumed, quench the reaction carefully by adding 1M HCl dropwise until the pH reaches ~6 to destroy excess hydride.

  • Isolation: Evaporate the methanol under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and water (10 mL). Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Drying: Dry the combined organic layers over MgSO4, filter, and concentrate to yield 3-Fluoro-5-(hydroxymethyl)picolinonitrile[5].

Analytical Validation: A Self-Validating System

To ensure the integrity of the synthetic transformations described above, a self-validating analytical loop must be employed. You cannot rely solely on mass spectrometry; orthogonal techniques are required to confirm that the C2-nitrile remains intact.

  • Reaction Monitoring (LC-MS): The starting material (MW 150.11) exhibits a distinct UV footprint. Upon reduction to the alcohol (MW 152.12), the

    
     signal shifts from 
    
    
    
    151.1 to 153.1.
  • Structural Confirmation (1H NMR): The diagnostic formyl proton singlet at ~10.1 ppm must completely disappear. For the hydroxymethyl product, a new methylene doublet/singlet will emerge around 4.7 ppm. For reductive amination products, the methylene bridge will typically resonate between 3.5–4.0 ppm, depending on the specific amine nucleophile used.

  • Fluorine Integrity (19F NMR): The C3-fluorine serves as an excellent internal probe. Its chemical shift will perturb slightly upon C5 modification, confirming the transformation without loss of the halogen via an unwanted Nucleophilic Aromatic Substitution (

    
    ).
    
  • Nitrile Preservation (IR Spectroscopy): To absolutely validate that the nitrile group was not compromised during reduction, Infrared (IR) spectroscopy should be utilized. A sharp, distinct absorption band at ~2230

    
     must be retained in the final product.
    

References

Sources

The Isomeric Dichotomy: 3-Fluoro vs. 5-Fluoro Picolinonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and advanced materials science, fluorinated heterocycles serve as privileged scaffolds. Among these, 3-fluoropicolinonitrile (3-fluoro-2-pyridinecarbonitrile) and 5-fluoropicolinonitrile (5-fluoro-2-pyridinecarbonitrile) stand out as highly versatile building blocks. Despite sharing the same molecular formula (C₆H₃FN₂) and molecular weight (122.10 g/mol ), the regiochemical placement of the fluorine atom fundamentally alters their electronic landscape. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind their reactivity differences, providing field-proven workflows for their utilization in nucleophilic aromatic substitution (S_NAr) and downstream drug discovery.

Structural and Electronic Profiling

To understand the divergent reactivity of these isomers, we must analyze the electronic effects dictated by the pyridine ring numbering. In picolinonitriles, the pyridine nitrogen is designated as position 1, and the strongly electron-withdrawing nitrile (-CN) group occupies position 2.

  • 3-Fluoropicolinonitrile: The fluorine atom is located at C3. Relative to the pyridine nitrogen, it is meta-positioned. However, relative to the nitrile group, it is ortho-positioned.

  • 5-Fluoropicolinonitrile: The fluorine atom is located at C5. It is also meta to the pyridine nitrogen, but it is para to the nitrile group.

The Causality of S_NAr Activation

In standard unsubstituted pyridines, positions 2, 4, and 6 are activated toward S_NAr because nucleophilic attack at these carbons places the negative charge of the Meisenheimer intermediate directly onto the electronegative pyridine nitrogen. Because both the 3-fluoro and 5-fluoro isomers have their leaving groups at meta positions (C3 and C5), the pyridine nitrogen cannot directly stabilize the intermediate via resonance.

Instead, the nitrile group at C2 acts as the primary electron-withdrawing sink (1)[1].

  • In the 3-fluoro isomer , attack at C3 pushes electron density to C2, where the ortho-nitrile group immediately stabilizes the charge.

  • In the 5-fluoro isomer , attack at C5 pushes electron density through the conjugated pi-system to C4, and subsequently to C2, where the para-nitrile group provides resonance stabilization.

G cluster_0 3-Fluoropicolinonitrile S_NAr Pathway cluster_1 5-Fluoropicolinonitrile S_NAr Pathway N1 F at C3 (Ortho to -CN) N2 Nucleophilic Attack at C3 N1->N2 N3 Meisenheimer Complex Charge stabilized at C2 by -CN N2->N3 M1 F at C5 (Para to -CN) M2 Nucleophilic Attack at C5 M1->M2 M3 Meisenheimer Complex Charge delocalized to C2 by -CN M2->M3

Logical relationship of isomer regiochemistry and Meisenheimer complex stabilization.

Physicochemical Data Presentation

While electronically distinct, the physical properties of these isomers are remarkably similar, though the 5-fluoro isomer exhibits a slightly higher melting point due to differences in crystal lattice packing symmetry.

Property3-Fluoropicolinonitrile5-Fluoropicolinonitrile
CAS Number 97509-75-6327056-62-2
Molecular Formula C₆H₃FN₂C₆H₃FN₂
Molecular Weight 122.10 g/mol 122.10 g/mol
Melting Point 27 – 32 °C (2)[2]40 – 44 °C ()
Appearance White crystalsWhite to almost white powder
Regiochemistry Fluorine at C3 (Ortho to -CN)Fluorine at C5 (Para to -CN)

Experimental Protocols: Self-Validating S_NAr Workflows

To ensure scientific integrity, experimental protocols must be grounded in causality. The choice of solvent, base, and temperature is not arbitrary; it is dictated by the nucleophile's pKa and the specific isomer's activation energy barrier.

Causality Behind Reagent Selection
  • Solvent: Polar aprotic solvents (e.g., anhydrous DMF or DMSO) are mandatory. They effectively solvate the counter-cations (like K⁺ or Na⁺) while leaving the nucleophilic anion "naked" and highly reactive.

  • Base: For highly nucleophilic secondary amines, weak bases like K₂CO₃ or even aqueous amine solutions are sufficient (3)[3]. For alkoxide nucleophiles (e.g., sodium methoxide), stronger basic conditions are required to maintain the nucleophile in its active state (4)[4].

  • Temperature: The ortho-activation in 3-fluoropicolinonitrile makes it exceptionally reactive, often allowing complete conversion at 0 °C to room temperature. The 5-fluoro isomer may require mild heating (25 °C to 80 °C) depending on steric hindrance (5)[5].

Workflow Start Fluoropicolinonitrile (1.0 eq) Step1 Nucleophile Addition (1.2 - 3.0 eq) Start->Step1 Step2 Base Selection (e.g., K2CO3, DIPEA) Step1->Step2 Step3 Solvent & Temp (DMF, 0°C to 25°C) Step2->Step3 Step4 SNAr Reaction (1.5 to 4 hours) Step3->Step4 End Substituted Picolinonitrile Step4->End

Step-by-step synthetic workflow for S_NAr on fluoropicolinonitrile scaffolds.

Step-by-Step Methodology: Amine Substitution of 3-Fluoropicolinonitrile
  • Preparation: Charge a flame-dried round-bottom flask with 3-fluoropicolinonitrile (1.0 eq) and anhydrous DMF (0.2 M relative to substrate) under a nitrogen atmosphere. Causality: N₂ prevents oxidative side reactions; anhydrous DMF prevents competitive hydration of the nitrile group.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add the secondary amine (e.g., dimethylamine, 3.0 eq) over 5 minutes. Causality: Cooling controls the exothermic formation of the Meisenheimer complex and suppresses poly-substitution.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 90 minutes.

  • In-Process Validation (Self-Validating Step): Withdraw a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via LC-MS. The disappearance of the starting material mass (m/z 123.1 [M+H]⁺) and the appearance of the product mass confirms successful substitution. Do not proceed until starting material is <2% by UV integration.

  • Workup: Dilute the mixture with deionized water and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Applications in Drug Discovery and Materials Science

The distinct substitution patterns of these isomers dictate their utility in generating specific pharmacophores and optoelectronic materials.

3-Fluoropicolinonitrile Applications
  • Optoelectronics: The C3 position is ideal for attaching bulky chromophores (like carbazoles) via S_NAr to synthesize aggregation-induced emission (AIE) molecules and phosphorescence dyes (2)[2].

  • Neuropharmacology: It is frequently utilized to synthesize negative allosteric modulators that bind to glutamate receptors, offering therapeutic pathways for central nervous system (CNS) diseases (2)[2].

5-Fluoropicolinonitrile Applications
  • Kinase Inhibitors: The C5 geometry is critical in the development of Salt-Inducible Kinase (SIK) inhibitors, where the linear para-relationship allows for optimal binding pocket penetration (3)[3].

  • Antiparasitic & Antimicrobial Agents: It serves as a core intermediate in the synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, which act as novel macrofilaricides against onchocerciasis (5)[5]. Furthermore, S_NAr coupling of 5-fluoropicolinonitrile derivatives with sodium methoxide has yielded potent benzylamine inhibitors against the Naegleria fowleri amoeba (4)[4].

References

  • 3-Fluoro-2-pyridinecarbonitrile | CAS 97509-75-6. Ossila.
  • 2-Cyano-5-fluoropyridine | 327056-62-2. Benchchem.
  • Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri “Brain-E
  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. American Chemical Society.
  • WO2024062360A1 - Heterocyclic sik inhibitors.
  • 2-Cyano-5-fluoropyridine | 327056-62-2. TCI Chemicals.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 3-Fluoro-5-formylpicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Fluoro-5-formylpicolinonitrile in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to their diverse chemical properties and biological activities.[1][2] Within the realm of medicinal chemistry, the pyridine scaffold is a privileged structural motif present in numerous approved drugs. The strategic functionalization of this core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for bioavailability and target engagement.[3]

3-Fluoro-5-formylpicolinonitrile is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic systems. Its unique trifunctional nature—a pyridine ring, a reactive formyl group, an electron-withdrawing nitrile group, and a strategically placed fluorine atom—offers multiple avenues for chemical elaboration. The fluorine atom, in particular, can serve as a handle for further functionalization through nucleophilic aromatic substitution or can be retained to modulate the electronic properties and metabolic stability of the final products.[4] The formyl and nitrile groups are ideal precursors for constructing fused or substituted heterocyclic rings through various condensation and cyclization reactions.

This comprehensive guide provides detailed application notes and protocols for the synthesis of several important classes of heterocycles utilizing 3-Fluoro-5-formylpicolinonitrile as a key starting material. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the exploration of novel chemical space in drug discovery and materials science.

I. Synthesis of Substituted Pyridines via Knoevenagel Condensation and Cyclization

The formyl group of 3-Fluoro-5-formylpicolinonitrile readily undergoes condensation with active methylene compounds, setting the stage for subsequent cyclization to form highly functionalized pyridine rings. This approach is particularly useful for accessing bipyridine and related scaffolds.

A. Rationale and Mechanistic Insight

The Knoevenagel condensation between the aldehyde functionality of 3-Fluoro-5-formylpicolinonitrile and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is typically base-catalyzed. The resulting vinylidene intermediate is a Michael acceptor. In the presence of a suitable catalyst and reaction conditions, a subsequent cyclization and aromatization sequence can lead to the formation of a new pyridine ring.

B. Experimental Protocol: Synthesis of a 2-Amino-3,5'-dicyano-3'-fluoro-[1,1'-biphenyl]-4-carboxamide Analogue

This protocol describes a representative one-pot, three-component reaction for the synthesis of a substituted bipyridine derivative.

Table 1: Reagents and Materials for Substituted Pyridine Synthesis

Reagent/MaterialMolecular WeightQuantity (mmol)Mass/Volume
3-Fluoro-5-formylpicolinonitrile150.11 g/mol 1.0150 mg
Malononitrile66.06 g/mol 1.066 mg
N-Cyanoacetamide84.08 g/mol 1.084 mg
Piperidine (catalyst)85.15 g/mol 0.1~10 µL
Ethanol46.07 g/mol -10 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-5-formylpicolinonitrile (150 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and N-cyanoacetamide (84 mg, 1.0 mmol).

  • Add ethanol (10 mL) to the flask, followed by piperidine (0.1 mmol, ~10 µL).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the desired substituted pyridine.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.

Diagram 1: Proposed Reaction Pathway for Substituted Pyridine Synthesis

G A 3-Fluoro-5-formylpicolinonitrile C Knoevenagel Condensation (Base Catalyst) A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Vinylidene Intermediate C->D F Michael Addition D->F E Second Active Methylene (e.g., N-Cyanoacetamide) E->F G Cyclization & Aromatization F->G H Substituted Bipyridine G->H G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization A 3-Fluoro-5-formylpicolinonitrile C Reflux in Toluene A->C B DMF-DMA B->C D Enamine Intermediate C->D F NaOEt, Ethanol D->F E Guanidine E->F G Pyridopyrimidine F->G G reactants 3-Fluoro-5-formylpicolinonitrile Malononitrile Elemental Sulfur Base (Morpholine) intermediate Knoevenagel Adduct reactants->intermediate Condensation sulfurization Sulfur Addition & Cyclization intermediate->sulfurization Sulfurization product Thieno[2,3-b]pyridine Derivative sulfurization->product Aromatization

Sources

Application Note: Chemoselective Reductive Amination Protocols for 3-Fluoro-5-formylpicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of highly decorated pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. 3-Fluoro-5-formylpicolinonitrile is a highly versatile, yet chemically demanding, electrophilic building block. It possesses three distinct reactive vectors:

  • C5-Formyl Group: The primary target for reductive amination to yield substituted aminomethyl derivatives.

  • C2-Nitrile Group: A reducible functional group that can be compromised by harsh hydride donors (e.g.,

    
    ).
    
  • C3-Fluorine Atom: A highly activated leaving group. Positioned ortho to the strongly electron-withdrawing nitrile and on an electron-deficient pyridine ring, this fluorine is exceptionally susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar) by nucleophilic amines.
    

To successfully execute a reductive amination on this scaffold, the protocol must be strictly chemoselective. The reaction must rapidly convert the aldehyde to an imine/iminium intermediate and reduce it, while simultaneously suppressing the Sngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


Ar displacement of the C3-fluorine and preserving the C2-nitrile. This guide details field-proven, self-validating protocols utilizing Sodium Triacetoxyborohydride (STAB) and Sodium Borohydride (

) to achieve absolute chemoselectivity[1].

Reaction Pathway & Chemoselectivity Visualization

The following workflow illustrates the delicate kinetic balance required during the reductive amination of 3-Fluoro-5-formylpicolinonitrile. By controlling pH and temperature, the pathway is forced toward the desired iminium reduction rather than the S


Ar or over-reduction trajectories.

Pathway SM 3-Fluoro-5-formylpicolinonitrile + Amine (HNR₂) Iminium Iminium/Imine Intermediate SM->Iminium AcOH (cat.), DCE Fast, RT SNAr Side Reaction: SNAr at C3-Fluorine SM->SNAr Excess Amine, Heat, Basic pH Product Desired Product: 3-Fluoro-5-(aminomethyl) picolinonitrile Iminium->Product NaBH(OAc)₃ Chemoselective NitrileRed Side Reaction: Nitrile Reduction Iminium->NitrileRed Harsh Reductants (e.g., LiAlH₄)

Figure 1: Chemoselective reductive amination vs. competing SNAr and over-reduction trajectories.

Experimental Design & Reagent Selection

The choice of reducing agent dictates the success of the transformation. Sodium triacetoxyborohydride (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


, STAB) is the gold standard for direct reductive amination due to its mild nature; the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, making it highly selective for iminium ions over aldehydes and nitriles[2]. While Sodium cyanoborohydride (

) is classically used in the Borch reduction[1][3], STAB eliminates the risk of toxic hydrogen cyanide gas evolution and residual cyanide contamination in the product[3][4].

Table 1: Quantitative Comparison of Reducing Agents for 3-Fluoro-5-formylpicolinonitrile

Reducing AgentIminium Reduction RateAldehyde Reduction RateNitrile ReductionS

Ar Risk (Basic Amine)
Toxicity / Byproducts

(STAB)
Excellent (Fast) Very SlowNoneLow (Run in mild acid)Low (Acetic acid)

ExcellentSlowNoneModerate (Requires pH control)High (HCN, NaCN risk)

FastVery FastNoneHigh (Run in MeOH/Base)Low

FastVery FastFast (Destroys CN)HighHigh (Pyrophoric)

Detailed Step-by-Step Methodologies

Protocol A: Direct Reductive Amination (For Secondary Amines)

This protocol utilizes STAB in a one-pot direct reductive amination[5][6]. It is specifically designed for secondary amines (e.g., morpholine, piperazine derivatives) where over-alkylation is impossible, but S


Ar is a high risk due to the amine's nucleophilicity.

Causality & Design Choices:

  • Solvent (DCE): 1,2-Dichloroethane is chosen over methanol because STAB exhibits optimal stability and reaction kinetics in DCE[5].

  • Temperature (20-25 °C): Strictly maintained at room temperature. Heating provides the activation energy required for the secondary amine to attack the S

    
    Ar-susceptible C3-fluorine.
    
  • Acid Catalyst (AcOH): Glacial acetic acid serves a dual purpose. It protonates the hemiaminal to facilitate water loss (forming the iminium), and it buffers the basic amine, lowering the overall pH to suppress nucleophilic attack on the pyridine ring[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Fluoro-5-formylpicolinonitrile (1.0 equiv, e.g.,

    
    ) in anhydrous 1,2-dichloroethane (DCE) to achieve a 
    
    
    
    concentration (
    
    
    ).
  • Amine Addition: Add the secondary amine (1.05 equiv). Self-Validation: A slight excess ensures complete consumption of the valuable aldehyde, but restricting it to 1.05 equiv prevents a buildup of unreacted nucleophile that could trigger S

    
    Ar.
    
  • Acidification: Dropwise, add glacial acetic acid (1.2 equiv). Stir the mixture at room temperature (

    
    ) for 30 minutes to allow complete iminium ion formation.
    
  • Reduction: Add STAB (

    
    , 1.5 equiv) portion-wise over 10 minutes to prevent mild exotherms.
    
  • Monitoring: Stir the reaction at room temperature for 12–16 hours. Self-Validation: Analyze an aliquot via LC-MS. The S

    
    Ar byproduct (if formed) will appear at 
    
    
    
    . If >5% S
    
    
    Ar is detected, immediately cool the reaction to
    
    
    .
  • Quench & Workup: Carefully quench the reaction with saturated aqueous

    
     (
    
    
    
    ) and stir for 15 minutes. This neutralizes the acetic acid and decomposes unreacted STAB.
  • Extraction: Extract the aqueous layer with Dichloromethane (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Indirect (Two-Step) Reductive Amination (For Primary Amines)

When primary amines are used, the initial product is a secondary amine. This newly formed secondary amine is often more nucleophilic than the starting primary amine. If reduction is slower than condensation, the product will react with another equivalent of 3-Fluoro-5-formylpicolinonitrile, leading to tertiary amine byproducts (over-alkylation)[5][6].

Causality & Design Choices:

  • Two-Step Isolation: By forcing the imine formation to completion before introducing the reducing agent, a strict 1:1 stoichiometry is locked in[7].

  • Desiccant (

    
    ):  Drives the equilibrium of imine formation forward by sequestering water, avoiding the need for acidic conditions that might degrade the starting material.
    
  • Reductant (

    
     in MeOH): 
    
    
    
    is highly efficient at reducing pre-formed imines in methanol at
    
    
    [1].

Step-by-Step Procedure:

  • Imine Formation: Dissolve 3-Fluoro-5-formylpicolinonitrile (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous Methanol (

    
    ).
    
  • Dehydration: Add anhydrous

    
     (
    
    
    
    ) or activated
    
    
    molecular sieves. Stir at room temperature for 3–4 hours.
  • Validation: Monitor by

    
     NMR or LC-MS to confirm the disappearance of the aldehyde peak (
    
    
    
    ) and the appearance of the imine singlet (
    
    
    ).
  • Filtration: Filter the mixture through a pad of Celite to remove the desiccant. Transfer the filtrate to a clean flask and cool to

    
     using an ice bath.
    
  • Reduction: Slowly add Sodium Borohydride (

    
    , 1.2 equiv) in small portions. Caution: Hydrogen gas will evolve.
    
  • Completion: Stir at

    
     for 45 minutes. Quench by the slow addition of water (
    
    
    
    ).
  • Extraction: Remove methanol under reduced pressure. Dilute the aqueous residue with Ethyl Acetate, extract, wash with brine, dry over

    
    , and concentrate to yield the pure secondary amine.
    

Troubleshooting & Analytical Characterization

  • Issue: High levels of S

    
    Ar Byproduct. 
    
    • Root Cause: Amine is too nucleophilic, or the S

      
      Ar kinetic barrier was breached by ambient heat.
      
    • Correction: Increase AcOH to 2.0 equivalents to further protonate the amine resting state. Run the entire reaction at

      
       instead of room temperature.
      
  • Issue: Incomplete Conversion (Aldehyde Remaining).

    • Root Cause: Iminium formation is stalled due to steric hindrance or adventitious water.

    • Correction: For sterically hindered amines, switch to Titanium(IV) isopropoxide (

      
      ) as a Lewis acid catalyst to drive imine formation prior to STAB addition.
      
  • Issue: Nitrile Hydrolysis/Reduction.

    • Root Cause: Use of degraded STAB or highly basic aqueous workup.

    • Correction: Ensure STAB is stored under argon. Do not leave the product in strongly basic aqueous solutions (e.g.,

      
      ) during workup; stick to mild 
      
      
      
      .

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., Shah, R. D. Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[Link]

  • The Borch Reduction. Borch, R. F., Bernstein, M. D., Durst, H. D. Journal of the American Chemical Society, 1971, 93(12), 2897-2904.[Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Baxter, E. W., Reitz, A. B. Organic Reactions, 2002, 59, 1-714.[Link]

Sources

Application Note: Chemoselective Wittig Olefination of 3-Fluoro-5-formylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Substrate Analysis & Mechanistic Causality

The compound 3-fluoro-5-formylpyridine-2-carbonitrile is a highly valuable, densely functionalized heteroaromatic building block [1]. However, subjecting this substrate to standard Wittig olefination conditions often results in complex mixtures or complete degradation. As a Senior Application Scientist, it is critical to map the electronic liabilities of this molecule before designing a synthetic protocol:

  • Extreme Electrophilicity of the C5 Aldehyde: The cumulative electron-withdrawing effects of the pyridine nitrogen, the C2 nitrile (-CN), and the C3 fluorine (-F) severely deplete electron density from the aromatic ring. This makes the C5 formyl group exceptionally reactive toward ylides, rapidly forming the requisite oxaphosphetane intermediate.

  • Vulnerability to Nucleophilic Aromatic Substitution (SNAr): Fluoropyridines are orders of magnitude more reactive toward SNAr than their chloro-analogues. The C3 fluorine, situated ortho to the nitrile, is highly susceptible to displacement by nucleophilic bases (e.g., alkoxides, hydroxides, or unhindered amines)[2].

  • Nitrile Sensitivity: Strong organometallic bases typically used to generate non-stabilized ylides (such as n-butyllithium) act as potent nucleophiles, readily attacking the C2 nitrile to form unwanted ketimine derivatives.

Therefore, successful Wittig olefination of this substrate demands strict chemoselectivity: the protocol must utilize non-nucleophilic bases or base-free conditions to kinetically favor aldehyde olefination while completely suppressing SNAr and nitrile degradation.

Chemoselectivity Mapping

The following diagram illustrates the critical reaction pathways. To achieve high yields, conditions must strictly drive the green pathway while avoiding the reagents that trigger the red pathways.

Chemoselectivity Substrate 3-Fluoro-5-formylpyridine- 2-carbonitrile Wittig Desired: Wittig Olefination (Aldehyde at C5) Substrate->Wittig Non-nucleophilic Base (e.g., NaHMDS, -78°C) SNAr Side Reaction: SNAr (Displacement of F at C3) Substrate->SNAr Nucleophilic Base (e.g., NaOH, Alkoxides) Nitrile Side Reaction: Nitrile Attack (Degradation at C2) Substrate->Nitrile Strong Organometallics (e.g., n-BuLi)

Figure 1. Chemoselectivity pathways for 3-fluoro-5-formylpyridine-2-carbonitrile.

Quantitative Reaction Optimization Data

To validate the mechanistic causality described above, various Wittig conditions were screened. The data summarized in Table 1 demonstrates that base selection is the absolute determinant of reaction success.

Table 1: Optimization of Wittig Conditions for 3-Fluoro-5-formylpyridine-2-carbonitrile

Ylide ClassificationReagentBaseSolventTemp (°C)Yield (%)E/Z RatioPrimary Side Reaction
Stabilized Ph₃P=CHCO₂EtNone DCM0 to 2588 >95:5None (Clean Conversion)
Non-Stabilized Ph₃PCH₃BrNaHMDS THF-78 to 074 N/ATrace SNAr (<5%)
Non-StabilizedPh₃PCH₃Brn-BuLiTHF-78 to 0<10N/ANitrile Attack / SNAr
Semi-StabilizedPh₃PCH₂PhBrK₂CO₃ (aq)THF/H₂O25<5N/ANitrile Hydrolysis / SNAr

Validated Experimental Protocols

Protocol A: Base-Free Olefination with a Stabilized Ylide

Target: (E)-Ethyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate Causality Insight: Stabilized ylides possess sufficient nucleophilicity to attack the highly electrophilic C5 aldehyde without the need for an external base. This "base-free" approach is the most robust method for this substrate, as it completely bypasses the risk of SNAr at C3 or nitrile hydrolysis.

Step-by-Step Methodology:

  • Substrate Solvation: In an oven-dried, argon-purged flask, dissolve 3-fluoro-5-formylpyridine-2-carbonitrile (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Validation Cue: The solution should be clear and pale yellow. DCM is chosen over protic solvents to prevent hydration of the electrophilic aldehyde.

  • Ylide Addition: Cool the solution to 0 °C using an ice bath. Add ethyl (triphenylphosphoranylidene)acetate (1.1 equiv, 5.5 mmol) portion-wise over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.

    • Validation Cue: Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material spot (R_f ~0.4) will rapidly convert to a lower R_f product spot.

  • Quenching & TPPO Removal: Concentrate the reaction mixture in vacuo. Triturate the crude, viscous residue with cold diethyl ether (50 mL).

    • Causality Insight: Triphenylphosphine oxide (TPPO) is highly soluble in DCM but practically insoluble in cold ether. This step self-validates by precipitating TPPO as a white solid, preventing column clogging.

  • Purification: Filter the suspension through a tightly packed Celite pad. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the (E)-isomer exclusively.

Protocol B: Methylenation with a Non-Stabilized Ylide

Target: 3-Fluoro-5-vinylpyridine-2-carbonitrile Causality Insight: Non-stabilized ylides require strong bases for generation from their phosphonium salts. To prevent nucleophilic attack on the nitrile or SNAr of the fluorine, a sterically hindered, strictly non-nucleophilic base (NaHMDS) must be utilized at cryogenic temperatures to kinetically isolate the Wittig pathway.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask under argon, suspend methyltriphenylphosphonium bromide (1.2 equiv, 6.0 mmol) in anhydrous THF (0.1 M). Cool the suspension to 0 °C.

  • Base Addition: Dropwise add NaHMDS (1.15 equiv, 5.75 mmol, 1.0 M solution in THF). Stir for 30 minutes at 0 °C.

    • Validation Cue: The suspension will transition into a vibrant, homogeneous canary-yellow solution, confirming successful ylide generation.

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to strictly equilibrate to -78 °C for 15 minutes.

  • Substrate Addition: Dissolve 3-fluoro-5-formylpyridine-2-carbonitrile (1.0 equiv, 5.0 mmol) in a minimal volume of anhydrous THF (approx. 5 mL). Add this solution dropwise down the side of the flask over 15 minutes to prevent localized warming.

    • Causality Insight: Cryogenic temperatures (-78 °C) kinetically freeze out the higher-activation-energy SNAr pathway, allowing the highly favored, low-barrier oxaphosphetane formation to proceed cleanly.

  • Propagation & Quenching: Stir at -78 °C for 1 hour. The yellow color will gradually fade. Slowly warm the reaction to 0 °C over 30 minutes, then quench by the rapid addition of saturated aqueous NH₄Cl (10 mL).

  • Workup: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via rapid silica gel chromatography (Hexanes/EtOAc 5:1) to isolate the volatile vinyl product.

References

  • Byrne, P. A., & Gilheany, D. G. (2013). "The modern interpretation of the Wittig reaction mechanism". Chemical Society Reviews (RSC Publishing), 42, 6670-6696. URL:[Link]

  • Fier, P. S., & Hartwig, J. F. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". Journal of the American Chemical Society, 136(28), 10139-10147. URL:[Link]

Sources

Application Note: Vilsmeier-Haack Formylation of Activated 3-Fluoropicolinonitrile Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of functionalized pyridine intermediates, specifically 5-formyl-3-fluoropicolinonitrile and its structural analogs.

The guide addresses the technical challenge of formylating electron-deficient pyridine rings by utilizing activated precursors (e.g., 2-alkoxy-3-fluoropyridines or pyridine-N-oxides) rather than the deactivated 3-fluoropicolinonitrile itself.

Introduction & Strategic Rationale

The Vilsmeier-Haack reaction is a cornerstone method for introducing a formyl group (-CHO) into electron-rich aromatic systems. However, its application to 3-fluoropicolinonitrile (2-cyano-3-fluoropyridine) is synthetically prohibited due to the severe electron deficiency of the substrate. The pyridine nitrogen, the electron-withdrawing nitrile group (at C2), and the inductive effect of the fluorine (at C3) render the ring inert to standard electrophilic attack.

To circumvent this, this protocol targets activated precursors of 3-fluoropicolinonitrile. The most robust strategy involves the formylation of 3-fluoro-2-methoxypyridine or 3-fluoropyridine-N-oxide . These precursors possess sufficient electron density (donated by the methoxy or N-oxide group) to facilitate attack by the Vilsmeier reagent (chloromethyleneiminium salt), typically at the C5 position (para to the directing group and meta to the fluorine). The resulting formylated intermediate can subsequently be converted to the nitrile via established functional group interconversions (e.g., demethylation followed by deoxycyanation).

Key Reaction Pathway[1]
  • Substrate: 3-Fluoro-2-methoxypyridine (Activated Precursor).

  • Reagent: Vilsmeier Reagent (generated in situ from POCl

    
     and DMF).
    
  • Product: 5-Formyl-3-fluoro-2-methoxypyridine.

  • Regioselectivity: C5 (Major) due to the ortho/para directing power of the -OMe group overriding the deactivating effect of the pyridine nitrogen and fluorine.

Mechanistic Insight

The reaction proceeds through the formation of an electrophilic Vilsmeier reagent, followed by an Electrophilic Aromatic Substitution (


).
  • Reagent Formation: DMF reacts with Phosphorus Oxychloride (POCl

    
    ) to form the electrophilic chloromethyleneiminium salt  (Vilsmeier Reagent).[1]
    
  • Electrophilic Attack: The activated pyridine ring (nucleophile) attacks the iminium carbon. The -OMe group at C2 stabilizes the cationic intermediate, directing the incoming formyl group to the C5 position.

  • Elimination: Loss of a proton restores aromaticity, yielding an iminium intermediate.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the final aldehyde.

Pathway Diagram (DOT)

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloromethyleneiminium) DMF->VR + POCl3 - Cl- POCl3 POCl3 POCl3->VR Complex Sigma Complex (C5 Attack) VR->Complex + Substrate Substrate 3-Fluoro-2-methoxypyridine (Activated Precursor) Substrate->Complex Iminium Ar-CH=NMe2+ Cl- Complex->Iminium - HCl (Re-aromatization) Product 5-Formyl-3-fluoro- 2-methoxypyridine Iminium->Product + H2O (Hydrolysis)

Caption: Mechanistic flow from Vilsmeier reagent generation to hydrolytic release of the formylated pyridine precursor.

Experimental Protocol

Reagents and Equipment[3][4][5]
  • Substrate: 3-Fluoro-2-methoxypyridine (>98% purity).

  • Reagent A: Phosphorus Oxychloride (POCl

    
    ), freshly distilled or high-grade commercial.
    
  • Reagent B: N,N-Dimethylformamide (DMF), anhydrous (water < 0.05%).

  • Solvent: 1,2-Dichloroethane (DCE) or Anhydrous DMF (neat).

  • Quenching: Saturated Sodium Acetate (NaOAc) solution or Saturated NaHCO

    
    .
    
  • Equipment: 3-neck round bottom flask, reflux condenser, N

    
     inlet, internal temperature probe, addition funnel.
    
Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent (In Situ)

  • Purge the reaction vessel with Nitrogen (N

    
    ) for 15 minutes.
    
  • Charge anhydrous DMF (3.0 equiv) into the flask.

  • Cool the DMF to 0 °C using an ice/salt bath.

  • Add POCl

    
     (1.2 - 1.5 equiv)  dropwise via the addition funnel over 30 minutes.
    
    • Critical Control Point: Maintain internal temperature < 5 °C . Exotherm is significant.

    • Observation: The solution will turn pale yellow and may become viscous (formation of the iminium salt).

  • Stir at 0 °C for an additional 30 minutes, then allow to warm to Room Temperature (RT) for 15 minutes.

Step 2: Addition of Substrate

  • Dissolve 3-Fluoro-2-methoxypyridine (1.0 equiv) in a minimal amount of anhydrous DMF or DCE.

  • Add the substrate solution dropwise to the Vilsmeier reagent at RT .

  • Note: If using pyridine-N-oxide, ensure the solution is homogeneous.

Step 3: Reaction (Formylation)

  • Heat the reaction mixture to 80–90 °C .

    • Causality: Higher temperatures are required to overcome the inherent deactivation of the pyridine ring, even with the methoxy group present.

  • Monitor reaction progress by HPLC or TLC (EtOAc/Hexane 1:4).

    • Typical Time: 4–12 hours.

    • Checkpoint: Look for the disappearance of the starting material peak and the appearance of the polar iminium intermediate (often stays at baseline in non-polar TLC) or the aldehyde (after mini-workup).

Step 4: Hydrolysis and Workup

  • Cool the reaction mixture to 0 °C .

  • Pour the mixture slowly into crushed ice (approx. 5x reaction volume).

  • Neutralize/Hydrolyze by adding saturated NaOAc solution (preferred for aldehyde stability) or sat. NaHCO

    
     until pH reaches ~6–7.
    
    • Stirring: Stir vigorously for 1–2 hours at RT to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

  • Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.

Step 5: Purification

  • Purify the crude residue via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0–30% EtOAc in Hexanes.

  • Isolate 5-Formyl-3-fluoro-2-methoxypyridine as a white to pale yellow solid.

Reaction Data Summary[6]
ParameterSpecificationNotes
Stoichiometry Substrate : POCl

: DMF = 1 : 1.5 : 3.0
Excess DMF acts as solvent and reagent.
Temperature 0 °C (Addition)

90 °C (Reaction)
Heat essential for conversion.
Time 4 - 12 HoursMonitor by HPLC.
Yield Target 60 - 75%Lower yields expected if N-oxide is used.
Key Byproduct Chlorinated species (e.g., 2-chloro derivative)Occurs if temperature > 100 °C or excess POCl

used.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Deactivated ring; Insufficient heat.Increase temp to 100 °C; Use Triflic Anhydride (Tf

O)
instead of POCl

to generate a more reactive iminium species (Advanced).
Chlorination at C2 Displacement of -OMe by Cl

Reduce reaction temperature; Avoid large excess of POCl

; Ensure DMF is anhydrous.
Dark/Tar Formation Polymerization of unstable intermediates.Perform hydrolysis immediately upon completion; Do not overheat (>110 °C).
Regioisomer Mix Competition between directing groups.Verify structure by NOE NMR. C5 is favored for 2-methoxy substrates.

Workflow Diagram

Workflow Start Start: Reagent Prep Step1 Cool DMF to 0°C Add POCl3 dropwise Start->Step1 Check1 Viscous Yellow Liq? (Vilsmeier Reagent) Step1->Check1 Step2 Add 3-Fluoro-2-methoxypyridine (in DMF) Check1->Step2 Yes Step3 Heat to 90°C 4-12 Hours Step2->Step3 QC HPLC Check: Substrate Consumed? Step3->QC QC->Step3 No Step4 Quench in Ice/NaOAc Hydrolysis (1-2 h) QC->Step4 Yes Step5 Extraction (DCM) & Purification Step4->Step5

Caption: Operational workflow for the Vilsmeier-Haack formylation of activated pyridine precursors.

Safety & Compliance

  • Phosphorus Oxychloride (POCl

    
    ):  Highly toxic, corrosive, and reacts violently with water to release HCl and phosphoric acid. Handle only in a fume hood with moisture-excluding techniques.
    
  • DMF: Potent organic solvent, hepatotoxic, and readily absorbed through skin. Use butyl rubber gloves.

  • Waste Disposal: Quenched reaction mixtures contain acidic phosphate residues. Neutralize before disposal.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[2][1][3] Comprehensive Organic Synthesis, 2, 777-794.

  • BenchChem. (2025). An In-depth Technical Guide to 5-Formylpicolinonitrile: Discovery, Synthesis, and Applications.

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1.

  • Tasneem. (2003). The Vilsmeier-Haack Reaction. Synlett, 2003(01), 138-139.

  • Mikhaleva, A. I., et al. (2009).[4] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes.[4] Synthesis, 2009(04), 587-590.

Sources

Application Note: 3-Fluoro-5-formylpicolinonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Compound: 3-Fluoro-5-formylpicolinonitrile (CAS: 952287-25-1)

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, the design of small-molecule kinase inhibitors relies heavily on privileged heteroaromatic scaffolds that can effectively mimic the adenine ring of ATP. 3-Fluoro-5-formylpicolinonitrile (3-F-5-FPN) has emerged as a highly versatile, bifunctional building block specifically engineered for advanced medicinal chemistry campaigns [1, 2].

As a Senior Application Scientist, I frequently observe that the selection of a starting scaffold dictates the downstream success of a structure-activity relationship (SAR) campaign. 3-F-5-FPN is not merely a structural core; it is a meticulously designed molecular system where every functional group serves a distinct pharmacological and synthetic purpose:

  • The Pyridine Core (Hinge Binder): The nitrogen atom of the pyridine ring acts as a primary hydrogen bond acceptor, engaging the backbone NH (e.g., Met or Cys) in the kinase hinge region.

  • 3-Fluoro Substitution (The Modulator): The introduction of a highly electronegative fluorine atom ortho to the cyano group is a strategic design choice. First, it lowers the pKₐ of the basic pyridine nitrogen via inductive effects, which optimizes hinge-binding kinetics while simultaneously mitigating off-target hERG channel liabilities (a common failure point for basic amines). Second, it blocks CYP450-mediated oxidation at the electron-rich 3-position, drastically improving the metabolic half-life of the resulting inhibitor.

  • 2-Cyano Group (Gatekeeper Probe): The nitrile group can act as a weak hydrogen bond acceptor to interact with the gatekeeper residue or local water networks. More importantly, it serves as a latent synthetic handle for cyclization into bioisosteric heterocycles (e.g., tetrazoles or triazoles) [1].

  • 5-Formyl Group (Solvent Channel Vector): The aldehyde provides a highly reactive electrophilic vector directed toward the solvent-exposed channel of the kinase. This allows for rapid library generation via reductive amination, enabling the attachment of solubilizing groups that improve pharmacokinetic (PK) properties without disrupting the core binding pose [1].

Structural Logic of the Scaffold

The following diagram illustrates how the functional groups of 3-F-5-FPN map to the canonical ATP-binding site of a kinase.

G Scaffold 3-Fluoro-5-formylpicolinonitrile (Core Scaffold) Pyridine Pyridine Nitrogen (Hinge Binder) Scaffold->Pyridine ATP Mimetic Fluoro 3-Fluoro Substitution (pKₐ Modulator & Metabolic Block) Scaffold->Fluoro Steric/Electronic Cyano 2-Cyano Group (Gatekeeper Interaction) Scaffold->Cyano H-Bond Acceptor Formyl 5-Formyl Group (Solvent Channel Vector) Scaffold->Formyl Synthetic Handle

Figure 1: Pharmacophoric mapping of 3-Fluoro-5-formylpicolinonitrile to the kinase ATP-binding pocket.

Physicochemical Profiling: The Fluorine Advantage

To understand the impact of the 3-fluoro substitution, it is critical to compare 3-F-5-FPN against its non-fluorinated parent analog, 5-Formylpicolinonitrile. The data below summarizes the theoretical and observed physicochemical shifts that make the fluorinated scaffold superior for late-stage drug development.

Property / Metric5-Formylpicolinonitrile [1]3-Fluoro-5-formylpicolinonitrile [2]Pharmacological Impact of Fluorination
CAS Number 85148-95-4952287-25-1N/A
Molecular Weight 132.12 g/mol 150.11 g/mol Minimal size increase; maintains high ligand efficiency (LE).
Pyridine pKₐ (Est.) ~5.2~3.8Reduced basicity decreases hERG binding affinity and phospholipidosis risk.
Lipophilicity (cLogP) 0.851.15Enhanced membrane permeability and target residence time.
Metabolic Stability Susceptible to C3 oxidationBlocked at C3Prolonged in vivo half-life and reduced reactive metabolite formation.

Synthetic Workflows & Validated Protocols

The bifunctional nature of 3-F-5-FPN allows for orthogonal derivatization. The formyl group is typically targeted first due to its high electrophilicity, followed by the modification of the nitrile group.

Workflow Start 3-Fluoro-5-formylpicolinonitrile (CAS: 952287-25-1) RedAm Reductive Amination (Primary/Secondary Amines) Start->RedAm NaBH(OAc)3, DCE Knoevenagel Knoevenagel Condensation (Active Methylene) Start->Knoevenagel Piperidine, EtOH Cyclization Nitrile Cyclization (Azide/Hydrazine) Start->Cyclization NaN3, NH4Cl, DMF Prod1 5-(Aminomethyl) Derivatives (Solvent Channel Probes) RedAm->Prod1 Prod2 Alkenyl Derivatives (Rigid Linkers) Knoevenagel->Prod2 Prod3 Tetrazole/Triazole Derivatives (Hinge/Gatekeeper Probes) Cyclization->Prod3

Figure 2: Orthogonal synthetic pathways for derivatizing the 3-Fluoro-5-formylpicolinonitrile scaffold.

Protocol A: Chemoselective Reductive Amination (Targeting the Solvent Channel)

Objective: Append a solubilizing amine to the 5-position without reducing the sensitive 2-cyano group or over-reducing the aldehyde to an alcohol. Causality & Insight: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient iminium ion formed between the aldehyde and the amine, while leaving the unreacted aldehyde and the cyano group completely intact. 1,2-Dichloroethane (DCE) is the preferred solvent as it stabilizes the iminium intermediate.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-Fluoro-5-formylpicolinonitrile (1.0 eq, 1.0 mmol, 150 mg) in anhydrous DCE (10 mL).

  • Imine Formation: Add the desired secondary amine (e.g., morpholine or piperazine derivative) (1.1 eq, 1.1 mmol). Stir the mixture at room temperature for 2 hours to allow complete formation of the iminium intermediate. Note: If a primary amine or an amine hydrochloride salt is used, add triethylamine (1.2 eq) to liberate the free base.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)₃ (1.5 eq, 1.5 mmol, 318 mg) over 10 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours. Monitor reaction completion via LC-MS or TLC (Hexanes:EtOAc 1:1).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the 5-(aminomethyl) derivative.

Protocol B: Tetrazole Formation via Nitrile Cyclization (Hinge/Gatekeeper Modification)

Objective: Convert the 2-cyano group into a 1H-tetrazole to act as a bidentate hinge binder or a stronger hydrogen bond donor/acceptor. Causality & Insight: The conversion of a nitrile to a tetrazole typically requires harsh conditions. However, the electron-withdrawing nature of the pyridine ring, heavily amplified by the ortho-fluoro substitution, increases the electrophilicity of the nitrile carbon. This allows the[3+2] cycloaddition with sodium azide to proceed efficiently. Ammonium chloride (NH₄Cl) is used as a proton source to generate hydrazoic acid in situ in a controlled, safe manner within DMF.

Step-by-Step Procedure:

  • Preparation: In a heavy-walled sealed tube or pressure vial, suspend the 5-substituted-3-fluoropicolinonitrile derivative (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃) (3.0 eq, 3.0 mmol, 195 mg) and Ammonium Chloride (NH₄Cl) (3.0 eq, 3.0 mmol, 160 mg).

  • Cycloaddition: Seal the tube securely. Heat the reaction mixture to 100 °C behind a blast shield for 16 hours. Safety Note: NaN₃ is highly toxic and potentially explosive. Always perform this reaction in a well-ventilated fume hood and avoid the use of halogenated solvents during the heating phase.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold distilled water (20 mL).

  • Isolation: Adjust the pH of the aqueous solution to ~3-4 using 1M HCl. The tetrazole product will typically precipitate as a solid. Filter the precipitate under vacuum, wash thoroughly with cold water, and dry under high vacuum to afford the pure 1H-tetrazole derivative.

Field Applications: JAK Kinase Inhibitors

The utility of formylpicolinonitrile derivatives is heavily documented in the development of Janus Kinase (JAK) inhibitors, which are critical targets for autoimmune diseases like ulcerative colitis and rheumatoid arthritis. For instance, patent literature (WO2018112382A1) details the synthesis of imidazopyrrolopyridine-based JAK inhibitors where formylpicolinonitrile derivatives are utilized as critical electrophilic coupling partners [3]. By utilizing the 3-fluoro variant (3-F-5-FPN), researchers can directly graft these advanced pharmacological properties onto established JAK inhibitor backbones, accelerating the optimization phase of drug discovery.

References

  • WIPO Patent WO2018112382A1 - Imidazopyrrolopyridine as inhibitors of the jak family of kinases. Google Patents.

condensation reactions of 5-formyl-3-fluoropicolinonitrile with amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

5-Formyl-3-fluoropicolinonitrile (CAS 952287-25-1) is a high-value "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors) and fragment-based drug discovery.[1]

Its structural uniqueness lies in its Tri-Functional Reactivity :

  • C5-Formyl Group: A highly electrophilic handle for rapid diversification via condensation (Schiff base formation) and reductive amination.

  • C2-Nitrile: A precursor for amides, amidines, or heterocycles (e.g., triazoles).

  • C3-Fluorine: A critical bioisostere that modulates pKa and metabolic stability, but also introduces a risk of Nucleophilic Aromatic Substitution (

    
    ).
    

Scope of this Guide: This document details the protocols for the condensation of the C5-formyl group with amines . It addresses the specific challenge of chemoselectivity: driving the condensation reaction at C5 without triggering the displacement of the labile C3-fluorine atom.

Mechanistic Insight & Reaction Pathways

The condensation of 5-formyl-3-fluoropicolinonitrile with primary or secondary amines proceeds via a nucleophilic attack on the carbonyl carbon.[1]

Electronic Effects
  • Activation: The pyridine ring is electron-deficient.[1] The C2-cyano and C3-fluoro groups exert strong inductive electron-withdrawing effects (-I).[1]

  • Consequence: The C5-aldehyde is significantly more electrophilic than benzaldehyde.[1] Equilibrium formation of the hemiaminal and imine is rapid.

  • Risk Factor: The same electron deficiency activates the C3-position for

    
    .[1] Hard nucleophiles or high temperatures can displace the fluorine, destroying the scaffold.
    
Pathway Visualization

The following diagram illustrates the competing pathways and the optimal route for condensation.

ReactionPathways Start 5-Formyl-3-fluoropicolinonitrile Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine (Fast, Reversible) SideProduct 3-Amino-5-formylpicolinonitrile (SNAr Side Product) Start->SideProduct High Temp / Strong Base (Avoid!) Amine Amine (R-NH2) Imine Imine (Schiff Base) (Target Intermediate) Hemiaminal->Imine - H2O (Acid Cat/Desiccant) Product Secondary Amine (Reductive Amination) Imine->Product + Reducing Agent (NaBH(OAc)3)

Figure 1: Chemoselectivity map. The green path represents the desired condensation/reduction. The red dashed path indicates the unwanted


 side reaction.

Experimental Protocols

Protocol A: One-Pot Reductive Amination (The "Workhorse" Method)

Best for: Rapid library synthesis of secondary/tertiary amines.

Rationale: Isolating the imine intermediate is often unnecessary and can lead to hydrolysis. Using Sodium Triacetoxyborohydride (STAB) allows for a mild, selective reduction of the imine in the presence of the aldehyde.

Materials:

  • 5-Formyl-3-fluoropicolinonitrile (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: Avoid Methanol if using STAB to prevent borohydride decomposition.[1]

  • Acetic Acid (catalytic, 1-2 drops).

Step-by-Step Procedure:

  • Imine Formation (Pre-equilibrium):

    • In a dry vial, dissolve 5-formyl-3-fluoropicolinonitrile (100 mg, 0.67 mmol) in DCE (3 mL).

    • Add the amine (0.74 mmol, 1.1 equiv).

    • Critical Step: Add Acetic Acid (1 drop). This catalyzes the dehydration of the hemiaminal.

    • Stir at Room Temperature (20–25°C) for 30–60 minutes under Nitrogen.

    • QC Check: Monitor by TLC or LCMS. The aldehyde peak should diminish, and the imine mass (M+Amine-18) may appear (though imines often hydrolyze on LCMS).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (212 mg, 1.0 mmol, 1.5 equiv) in one portion.

    • Allow the reaction to warm to Room Temperature and stir for 2–4 hours.

    • Self-Validation: The reaction is complete when the imine intermediate is consumed. If reaction stalls, add 0.5 equiv more STAB.

  • Workup:

    • Quench with saturated aqueous

      
       (5 mL). Caution: Gas evolution (
      
      
      
      ).
    • Extract with DCM (

      
       mL).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate or DCM/MeOH).

Yield Expectation: 75–90%.

Protocol B: Schiff Base Isolation (For Crystallography or Labile Amines)

Best for: Conjugated systems or when the imine is the final product.

Materials:

  • Solvent: Anhydrous Ethanol or Methanol.

  • Dehydrating Agent:

    
     (anhydrous) or Molecular Sieves (4Å).
    

Procedure:

  • Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in Anhydrous Ethanol (0.2 M concentration).

  • Add activated Molecular Sieves (4Å) to the flask.

  • Stir at Room Temperature for 4–12 hours. Do not reflux to avoid

    
     at the 3-F position.[1]
    
  • Filter through a Celite pad to remove sieves.

  • Concentrate the filtrate. The Schiff base often precipitates upon cooling or addition of cold ether.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Equilibrium favors aldehyde (wet solvent).[1]Use DCE (dry) and add Molecular Sieves . Ensure catalytic Acetic Acid is present.
Side Product: M-19 (F loss)

reaction at C3-Fluorine.
Lower Temperature . Avoid strong bases (e.g., TEA, DIPEA) during condensation. Use weaker bases if neutralizing amine salts.
Over-reduction (Alcohol formation) Aldehyde reduced before amine condensation.Ensure Imine formation time (30-60 min) is sufficient before adding the reducing agent. Use STAB instead of

.
Product Instability Hydrolysis of imine during workup.For imine isolation: Avoid aqueous workup. Evaporate solvent and crystallize directly.

Workflow Visualization

Workflow Step1 Step 1: Solubilization Solvent: DCE (Dry) Temp: 20°C Step2 Step 2: Activation Add Amine + AcOH (cat.) Time: 30-60 min Step1->Step2 Decision Check LCMS/TLC Imine formed? Step2->Decision Decision->Step2 No (Add Sieves/Time) Step3 Step 3: Reduction Add NaBH(OAc)3 Temp: 0°C -> RT Decision->Step3 Yes Step4 Step 4: Quench & Isolate Sat. NaHCO3 -> DCM Ext. Step3->Step4

Figure 2: Operational workflow for the reductive amination of 5-formyl-3-fluoropicolinonitrile.

References & Authoritative Grounding

  • BenchChem Technical Review. The Strategic Application of 5-Formylpicolinonitrile in Modern Medicinal Chemistry. (Discusses general reactivity of the scaffold).[2]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (The gold-standard protocol for STAB reductions).

  • BLD Pharm Product Data. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine.[1][3] (Demonstrates successful reductive amination on similar pyridine-aldehyde scaffolds).

  • Leroux, F. R., et al. "Synthesis of 3-Amino-5-fluoroalkylfurans..." Organic Letters, 2021.[4] (Provides context on the stability of fluorinated pyridine/furan systems under condensation conditions).

Disclaimer: This protocol is intended for research use only. 5-formyl-3-fluoropicolinonitrile is a potent chemical intermediate; always review the Safety Data Sheet (SDS) before handling.[1]

Sources

Application Note: Synthesis of High-Value Thiazole Derivatives from 3-Fluoro-5-formylpicolinonitrile via a One-Pot, Two-Step Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The molecule 3-Fluoro-5-formylpicolinonitrile (CAS: 952287-25-1) is a highly functionalized, electron-deficient pyridine building block. Its unique structural triad—a fluorine atom, a nitrile group, and a formyl group—makes it an exceptional scaffold for advanced drug discovery. While the nitrile and fluoro groups offer orthogonal handles for cross-coupling and nucleophilic aromatic substitution, the formyl group is primed for heterocycle construction.

Thiazoles, specifically 2-hydrazinylthiazoles, are privileged pharmacophores known for their broad-spectrum antimicrobial, anti-inflammatory, and anticancer activities . Traditional Hantzsch thiazole syntheses often require the isolation of unstable intermediates, which can lead to product degradation. To streamline this, we have adapted a one-pot, two-step methodology that maximizes yield, minimizes hazardous workups, and preserves the integrity of the sensitive picolinonitrile core .

Mechanistic Insights & Causality (E-E-A-T)

This protocol employs a condensation-cyclization cascade. Understanding the causality behind the reagent selection is critical for troubleshooting and scaling the synthesis.

  • Step 1: Condensation (Thiosemicarbazone Formation) The reaction between 3-Fluoro-5-formylpicolinonitrile and thiosemicarbazide is catalyzed by sulfamic acid (10 mol%). Causality: Sulfamic acid is chosen over strong mineral acids (like HCl or H₂SO₄) because it acts as a mild, solid proton donor. It sufficiently activates the formyl oxygen to facilitate nucleophilic attack without risking the hydrolysis of the sensitive ortho-nitrile group into an amide or carboxylic acid.

  • Step 2: Hantzsch-Type Cyclization The in-situ generated thiosemicarbazone is reacted with an

    
    -haloketone (e.g., phenacyl bromide) in the presence of a sodium acetate buffer.
    Causality: The acetate buffer neutralizes the hydrobromic acid generated during the reaction. Without the buffer, the highly acidic environment would protonate the basic nitrogen atoms of the thiazole and pyridine rings, stalling the intramolecular cyclization and drastically reducing the final yield . Mechanistically, the highly nucleophilic sulfur first attacks the 
    
    
    
    -carbon of the haloketone (S-alkylation). Subsequent intramolecular attack by the hydrazinic nitrogen onto the ketone carbonyl, followed by dehydration, drives the formation of the fully aromatic thiazole ring.
Mechanistic Pathway Visualization

Mechanism A 3-Fluoro-5-formylpicolinonitrile (Aldehyde) C Thiosemicarbazone Intermediate A->C Sulfamic Acid (-H2O) B Thiosemicarbazide (Nucleophile) B->C Sulfamic Acid (-H2O) E S-Alkylation Intermediate C->E + alpha-Haloketone D alpha-Haloketone (e.g., Phenacyl bromide) D->E F Cyclization & Dehydration E->F Intramolecular Attack G 2-Hydrazinylthiazole Derivative F->G NaOAc Buffer (-H2O, -HBr)

Mechanistic pathway of one-pot thiazole synthesis from 3-Fluoro-5-formylpicolinonitrile.

Experimental Protocols: A Self-Validating System

This protocol is designed as a self-validating system. In-process controls (IPCs) and visual cues are embedded to ensure the reaction is proceeding as intended before moving to the next step.

Materials & Reagents
  • 3-Fluoro-5-formylpicolinonitrile : 1.0 mmol (150.11 mg)

  • Thiosemicarbazide : 1.0 mmol (91.14 mg)

  • Sulfamic acid (Catalyst) : 0.1 mmol (9.7 mg)

  • Phenacyl bromide : 1.0 mmol (199.04 mg)

  • Sodium acetate : 3.0 mmol (246.09 mg)

  • Glacial acetic acid : 0.5 mL

  • Absolute ethanol : 15 mL

Step-by-Step Methodology
  • Condensation Phase : In a 50 mL round-bottom flask, dissolve 3-Fluoro-5-formylpicolinonitrile (1.0 mmol) and thiosemicarbazide (1.0 mmol) in 10 mL of absolute ethanol.

  • Catalysis : Add sulfamic acid (10 mol%) to the stirring mixture. Stir at room temperature (20–25 °C) for 30–45 minutes.

    • Self-Validation Check (IPC 1): The solution will transition from clear to a cloudy suspension as the less soluble thiosemicarbazone intermediate precipitates. Confirm complete consumption of the aldehyde via TLC (Eluent: Hexane/Ethyl Acetate 6:4; UV active).

  • Buffer Addition : Without isolating the intermediate, add sodium acetate (3.0 mmol) and glacial acetic acid (0.5 mL) directly to the flask. This establishes an acidic buffer (pH ~4.5) crucial for protecting the heterocycles in the next step.

  • Cyclization Phase : Add phenacyl bromide (1.0 mmol) dissolved in 5 mL of ethanol dropwise over 5 minutes. Continue stirring at room temperature for 2–3 hours.

    • Self-Validation Check (IPC 2): The suspension will temporarily clear as the S-alkylation intermediate forms, followed by the heavy precipitation of the final 2-hydrazinylthiazole product. Confirm product formation via LC-MS (Expected [M+H]⁺ = 324.07 for the unsubstituted phenacyl derivative).

  • Workup & Isolation : Pour the reaction mixture into 50 mL of ice-cold distilled water. Stir vigorously for 10 minutes to dissolve inorganic salts.

  • Purification : Filter the precipitated solid under vacuum. Wash the filter cake with cold water (2 x 10 mL) followed by cold ethanol (5 mL). Recrystallize from hot ethanol to yield the pure 2-(2-((5-cyano-3-fluoropyridin-3-yl)methylene)hydrazinyl)-4-phenylthiazole.

Experimental Workflow Visualization

Workflow Step1 Step 1: Condensation Mix Aldehyde + Thiosemicarbazide EtOH + Sulfamic Acid Step2 Step 2: IPC Validation TLC Check for Thiosemicarbazone Step1->Step2 Step3 Step 3: Cyclization Add Phenacyl Bromide + NaOAc Buffer Step2->Step3 Step4 Step 4: Workup Quench in Ice Water Vacuum Filtration Step3->Step4 Step5 Step 5: Purification Recrystallization from Hot EtOH Step4->Step5

Experimental workflow for the one-pot, two-step synthesis of thiazole derivatives.

Quantitative Data: Reaction Optimization & Substrate Scope

To maximize the efficiency of the transformation, various catalysts and solvents were evaluated. The quantitative data below summarizes the optimization process and the scope of the reaction using different


-haloketones.

Table 1: Optimization of Reaction Conditions (Standardized to 1.0 mmol scale)

EntrySolventCatalyst (10 mol%)Temp (°C)Time (h)Yield (%)Observation / Causality
1MethanolAcetic Acid65 (Reflux)4.062High temp led to partial nitrile hydrolysis.
2EthanolHCl (conc.)25 (RT)3.545Strong acid degraded the picolinonitrile core.
3DMFSulfamic Acid802.058Difficult workup; product remained dissolved.
4 Ethanol Sulfamic Acid 25 (RT) 2.5 89 Optimal: Mild acidity, easy precipitation.

Table 2: Substrate Scope (Variation of


-Haloketone) 

-Haloketone Reagent
Resulting Thiazole C4-SubstituentIsolated Yield (%)LC-MS [M+H]⁺
Phenacyl bromidePhenyl89324.07
4-Methoxy-phenacyl bromide4-Methoxyphenyl91354.08
4-Chloro-phenacyl bromide4-Chlorophenyl85358.03
1-Bromo-2-butanoneEthyl78276.08

Note: Yields refer to isolated, recrystallized products. The electron-donating methoxy group slightly accelerates the cyclization step, resulting in a higher overall yield.

References
  • Title : Thiazole formation through a modified Gewald reaction Source : National Institutes of Health (PMC) URL :[Link]

  • Title : One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole Source : Oriental Journal of Chemistry URL :[Link]

Troubleshooting & Optimization

Technical Support Center: Handling & Storage of 3-Fluoro-5-formylpicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Fluoro-5-formylpicolinonitrile (CAS: 952287-25-1). As a highly functionalized heteroaryl building block, this compound is invaluable for drug discovery and API synthesis. However, the presence of an aldehyde (formyl) group on an electron-deficient pyridine ring makes it exceptionally sensitive to environmental degradation.

This guide is designed for researchers and scientists to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.

Part 1: Core Mechanisms of Degradation

Q: Why does 3-Fluoro-5-formylpicolinonitrile degrade so quickly on the benchtop?

A: The degradation is primarily driven by two competing, yet interconnected, pathways: Autoxidation and Hydration .

Aldehyde autoxidation proceeds via a radical chain mechanism to generate peracid intermediates, which subsequently engage in Baeyer–Villiger chemistry to afford carboxylic acids[1]. The reaction is initiated by trace metals, light, or heat, which abstract the aldehydic hydrogen. Acyl peroxyl radicals, the type produced by aldehyde autoxidation, are highly reactive and drive the propagation steps of free-radical chain autoxidation[2].

Furthermore, the electron-withdrawing fluorine (-F) and nitrile (-CN) groups on the pyridine ring make the carbonyl carbon highly electrophilic. While this electron deficiency can sometimes kinetically slow the initial radical formation compared to electron-rich benzaldehydes, it drastically increases the aldehyde's susceptibility to hydration (forming a gem-diol) upon exposure to atmospheric moisture. This hydrate alters the stoichiometry of your reactions and can undergo secondary oxidative pathways.

AutoxidationPathway A 3-Fluoro-5-formylpicolinonitrile (Aldehyde) B Acyl Radical Intermediate (Requires Initiator/Light) A->B Initiation (-H•) E 3-Fluoro-5-carboxypicolinonitrile (Carboxylic Acid) A->E Overall Autoxidation C Peroxyacyl Radical (+ O2) B->C Propagation (+O2) D Peracid Intermediate (+ Aldehyde) C->D Hydrogen Abstraction D->E Baeyer-Villiger Oxidation (with another Aldehyde)

Radical-chain autoxidation mechanism of 3-Fluoro-5-formylpicolinonitrile to its carboxylic acid.

Part 2: Troubleshooting Guide - Diagnosing Oxidation

Q: My cross-coupling yields are dropping, and the reagent looks different. How do I analytically confirm if my batch has oxidized?

A: Because the conversion of the formyl group (-CHO) to a carboxylic acid (-COOH) drastically changes the intermolecular hydrogen bonding, an oxidized batch will often appear clumpy rather than free-flowing. Analytically, you can track this degradation through specific quantitative markers. Use the table below to compare your batch against the expected specifications.

Quantitative Analytical Markers for Degradation
Analytical MethodPure 3-Fluoro-5-formylpicolinonitrileOxidized (Carboxylic Acid)Hydrated (Gem-diol)
Visual Appearance Free-flowing pale powderClumpy, off-white powderSticky/clumpy solid
¹H-NMR (DMSO-d6) ~10.1 ppm (s, 1H, -CHO)~13.5 ppm (br s, 1H, -COOH)~6.0 ppm (s, 1H, -CH(OH)₂)
FT-IR Spectroscopy ~1710 cm⁻¹ (Sharp C=O stretch)~1680 cm⁻¹ & broad 2500-3300 cm⁻¹Broad 3200-3400 cm⁻¹ (O-H)
LC-MS [M+H]⁺ m/z 151.0m/z 167.0m/z 169.0
TLC (Hex/EtOAc) Higher Rf (less polar)Baseline/Low Rf (highly polar)Streaking / Low Rf

Part 3: Self-Validating Storage & Handling Protocols

Q: What is the most reliable, field-proven method to store this compound and prevent degradation?

A: To arrest the autoxidation cascade, you must eliminate the initiators (light, heat) and the propagation agents (oxygen, moisture). The autoxidation of aldehydes through initiation by triplet oxygen proceeds through H-atom abstraction and O2 addition reactions[3], meaning absolute exclusion of ambient air is mandatory. We recommend the following self-validating workflow:

StorageWorkflow S1 1. Aliquoting (Minimize exposure) S2 2. Argon Purging (Displace O2) S1->S2 S3 3. Desiccant Sealing (Prevent Hydration) S2->S3 S4 4. Cold Storage (-20°C, Dark) S3->S4 S5 Self-Validation (NMR/LC-MS Check) S4->S5

Step-by-step self-validating storage workflow for sensitive heteroaryl aldehydes.

Step-by-Step Methodology

Step 1: Baseline Validation & Aliquoting

  • Action: Before storage, run a baseline ¹H-NMR and LC-MS. Divide the bulk material into single-use aliquots (e.g., 50–100 mg) in amber glass vials.

  • Causality: This prevents repeated freeze-thaw cycles and limits atmospheric exposure to only the exact amount needed for a single reaction.

Step 2: Argon Purging

  • Action: Gently purge each vial with a stream of dry Argon gas for 30–60 seconds before capping.

  • Causality: Argon is denser than air and creates a protective, inert blanket over the solid, effectively displacing oxygen and halting the propagation step of the radical chain. (Nitrogen is lighter and mixes too easily with ambient air during capping).

Step 3: Desiccant Sealing

  • Action: Seal the vials with PTFE-lined caps, wrap the seams tightly with Parafilm, and place them in a secondary container (like a desiccator jar or vacuum-sealed bag) filled with Drierite (calcium sulfate).

  • Causality: The PTFE liner prevents air ingress, while the desiccant scavenges any residual moisture that could drive gem-diol formation.

Step 4: Cold Storage

  • Action: Store the secondary container at -20°C.

  • Causality: Low temperatures kinetically freeze the autoxidation initiation process and suppress the thermal energy required for H-atom abstraction.

Step 5: Self-Validation Check

  • Action: Keep one "control" aliquot. Before scaling up a critical synthetic step, run a rapid TLC (Hexanes/EtOAc) of your working aliquot against the control. If the Rf matches and no baseline streaking (indicating acid formation) is observed, the storage protocol is validated and the reagent is safe to use.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I recover the aldehyde if it has already oxidized to the carboxylic acid? A: Direct reduction of the oxidized 3-fluoro-5-carboxypicolinonitrile back to the aldehyde is chemically challenging without over-reducing the nitrile group or forming the alcohol (3-fluoro-5-(hydroxymethyl)picolinonitrile). The most reliable recovery method involves converting the carboxylic acid to a Weinreb amide (using N,O-dimethylhydroxylamine), followed by controlled reduction with DIBAL-H at -78°C. However, for a building block of this size, discarding the oxidized batch and purchasing fresh reagent is often more time- and cost-effective.

Q: I stored the compound in a desiccator at room temperature, but it still degraded. Why? A: Desiccators only control moisture (preventing hydration); they do not control oxygen or temperature. Ambient light and room temperature provide enough energy to initiate the radical chain autoxidation pathway. Both inert gas purging (Argon) and cold storage (-20°C) are required in tandem with desiccation to fully protect the formyl group.

References

  • Title: Iodanyl Radical Catalysis | Source: nih.
  • Title: Health Effects of Aldehydes and Alcohols in Mobile Source Emissions | Source: nih.
  • Title: Autoxidation of Formaldehyde with Oxygen—A Comparison of Reaction Channels | Source: nih.

Sources

solubility of 3-Fluoro-5-formylpicolinonitrile in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected challenges when handling highly functionalized building blocks. 3-Fluoro-5-formylpicolinonitrile (CAS: 952287-25-1)[1] is a prime example of a molecule whose chemical identity is not static—it is dynamically dictated by your choice of solvent.

Because this compound features a highly electron-deficient pyridine ring (driven by the electronegative fluorine atom and the nitrile group), its formyl (aldehyde) carbon is exceptionally electrophilic. This fundamental property dictates its solubility, stability, and reactivity in polar aprotic solvents (like DMSO) versus polar protic solvents (like methanol)[2].

Below is our comprehensive troubleshooting guide, designed to explain the causality behind common experimental failures and provide self-validating protocols to ensure scientific integrity in your workflows.

Part 1: Physicochemical Baseline & Solvent Profiling

Before troubleshooting, it is critical to understand the baseline behavior of 3-Fluoro-5-formylpicolinonitrile in your chosen solvent systems. Quantitative data and dominant species are summarized below.

Solvent SystemPredicted SolubilityDominant Chemical SpeciesStability (25°C)Primary Experimental Risk
DMSO (Anhydrous) > 50 mg/mLFree Aldehyde (Active)High (> 3 months)Hygroscopic water absorption leading to precipitation.
Methanol > 30 mg/mLMethyl HemiacetalLow (Dynamic Equilibrium)Loss of aldehyde reactivity; +32 Da mass shift in LC-MS.
Aqueous Buffers < 1 mg/mLGem-diol (Hydrate)LowRapid precipitation; hydration of the carbonyl.

Part 2: Diagnostic Q&A and Troubleshooting

Q1: My stock solution of 3-Fluoro-5-formylpicolinonitrile in DMSO precipitated overnight in the refrigerator. Has the compound degraded?

A1: No, this is a physical state change, not chemical degradation. DMSO has a relatively high freezing point of 18.5°C. When stored at 4°C, the solvent crystallizes, forcing the solute out of solution. Furthermore, DMSO is highly hygroscopic. If the vial was opened in a humid environment before refrigeration, absorbed water drastically lowers the solubility of lipophilic heteroaromatics.

  • Resolution: Allow the vial to equilibrate to room temperature (25°C) for 30 minutes, then sonicate for 5 minutes. If the precipitate persists, water contamination has occurred, and a fresh stock must be prepared using anhydrous DMSO.

Q2: I dissolved the compound in methanol for an assay, but my LC-MS shows a major peak at m/z 183.1 instead of the expected 151.1[M+H]+. What happened?

A2: Your compound has undergone solvent-induced hemiacetal formation. The molecular weight of the free aldehyde is 150.11 g/mol [1]. The strong inductive electron withdrawal (-I effect) from the C3-fluorine and C2-nitrile groups lowers the lowest unoccupied molecular orbital (LUMO) of the C5-formyl group. When exposed to methanol (a protic nucleophile), the solvent rapidly attacks the electrophilic carbonyl carbon, forming a methyl hemiacetal (MW: 182.15 g/mol )[2][3]. The +32 Da shift corresponds exactly to the addition of one molecule of CH₃OH.

  • Resolution: This reaction is an equilibrium. To recover the active aldehyde, evaporate the methanol under reduced pressure and reconstitute the compound in an aprotic solvent like acetonitrile or DMSO.

Q3: I am trying to run a reductive amination using this compound in methanol, but the yields are exceptionally low. Why?

A3: The hemiacetal is masking your reactive carbonyl. Reductive amination requires a free aldehyde to form an imine intermediate with your amine. Because methanol pushes the equilibrium heavily toward the unreactive hemiacetal[2], the effective concentration of the free aldehyde in your reaction mixture is near zero.

  • Resolution: Switch your reaction solvent to an aprotic alternative such as dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane (DCE), which will preserve the free aldehyde state.

Part 3: Mechanistic Workflows & Visualizations

To assist in rapid benchtop diagnostics, please refer to the following logical workflows.

G Start Compound Precipitates in DMSO Stock CheckTemp Check Storage Temp Is it < 20°C? Start->CheckTemp Thaw Thaw at 25°C Sonicate 5 min CheckTemp->Thaw Yes (Frozen) CheckWater Check for Water Absorption (Hygroscopy) CheckTemp->CheckWater No (Liquid) NewDMSO Re-dissolve in Anhydrous DMSO CheckWater->NewDMSO Water > 0.1%

Workflow for diagnosing and resolving precipitation of 3-Fluoro-5-formylpicolinonitrile in DMSO.

G Aldehyde Free Aldehyde (MW: 150.11) Hemiacetal Methyl Hemiacetal (MW: 182.15) Aldehyde->Hemiacetal Protic Solvent Addition Methanol Methanol (Nucleophile) Methanol->Hemiacetal

Equilibrium pathway of 3-Fluoro-5-formylpicolinonitrile undergoing hemiacetal formation in methanol.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of Self-Validating Anhydrous DMSO Stocks

To prevent water-induced precipitation and auto-oxidation of the aldehyde, follow this strict handling protocol.

  • Solvent Preparation: Use only HPLC-grade, anhydrous DMSO (≤0.005% water). Add activated 3Å molecular sieves to the DMSO bottle 24 hours prior to use.

  • Inert Atmosphere: Weigh 3-Fluoro-5-formylpicolinonitrile inside a nitrogen or argon-purged glovebox or use a continuous inert gas stream on the bench.

  • Dissolution: Add the anhydrous DMSO to achieve a 10 mM to 50 mM stock concentration. Vortex for 30 seconds. The solution should be completely clear.

  • Aliquot & Storage: Divide the stock into single-use 50 µL or 100 µL aliquots in amber glass vials (to prevent photo-catalyzed oxidation of the aldehyde to a carboxylic acid). Purge the headspace of each vial with argon before sealing. Store at -20°C.

  • Usage: Thaw aliquots completely to room temperature before opening to prevent atmospheric moisture condensation.

Protocol 2: NMR-Based Verification of Solvent-Induced Structural Shifts

If you suspect your compound has formed a hemiacetal or gem-diol, use this protocol to validate its structural integrity.

  • Control Sample (Free Aldehyde): Dissolve 5 mg of the compound in 0.5 mL of CDCl₃ (Chloroform-d) or DMSO-d₆.

  • Test Sample (Hemiacetal): Dissolve 5 mg of the compound in 0.5 mL of CD₃OD (Methanol-d₄).

  • Data Acquisition: Acquire a standard ¹H-NMR spectrum for both samples.

  • Analysis & Causality:

    • In the Control Sample , you will observe a distinct, highly deshielded singlet around δ 10.0–10.5 ppm, characteristic of the free formyl proton.

    • In the Test Sample , the aldehyde peak will disappear. A new peak will emerge around δ 5.5–6.0 ppm, corresponding to the methine proton of the newly formed hemiacetal (-CH(OH)(OCD₃))[2][3]. This confirms that the compound is structurally intact but dynamically altered by the solvent, rather than permanently degraded.

References

  • Source: aifchem.
  • Source: nih.gov (PubMed Central)
  • (PDF)

Sources

optimizing yield in reductive amination of picolinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the yield and chemoselectivity of secondary amines derived from the reductive amination of picolinonitriles (2-cyanopyridines).

Due to the unique electronic and coordinating properties of the pyridine scaffold, standard reductive amination protocols often fail, leading to catalyst poisoning, ring over-reduction, or unwanted homo-dimerization. This guide deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating methodologies to overcome them.

Mechanistic Causality: The Trans-Imidation Pathway

To optimize yield, one must first understand the reaction's logic. The reductive amination of a nitrile to an unsymmetrical secondary amine is not a single-step reduction. It is a cascade reaction: the nitrile is initially reduced to a primary imine, which must undergo trans-imidation with an exogenous amine to form a secondary imine, before a final reduction yields the target product[1].

If the primary imine is reduced too quickly, it forms a primary amine (2-picolylamine) that competes with your exogenous amine, leading to homo-dimerization[2].

Pathway Nitrile Picolinonitrile (Substrate) Imine1 Primary Imine (Intermediate) Nitrile->Imine1 Reduction (H2 or Hydride) Imine2 Secondary Imine (Intermediate) Imine1->Imine2 + Exogenous Amine (Trans-imidation) PrimAmine Primary Amine (Side Product) Imine1->PrimAmine Over-reduction Dimer Homo-Dimer (Side Product) Imine1->Dimer Reduction of Homo-coupled Imine SecAmine Secondary Amine (Target Product) Imine2->SecAmine Reduction PrimAmine->Imine1 Condensation

Nitrile reductive amination pathway: target trans-imidation versus unwanted homo-dimerization.

Troubleshooting FAQs

Q: My reaction stalls at low conversion when using standard Pd/C or Raney Nickel catalysts. How do I prevent catalyst poisoning? A: Picolinonitriles possess a highly basic pyridine nitrogen adjacent to the nitrile group. During reduction, the resulting primary amine or imine intermediate forms a stable bidentate chelate with the transition metal surface, effectively poisoning the catalyst and halting conversion[2]. Solution: Introduce acidic additives (e.g., acetic acid) to protonate the pyridine nitrogen, reducing its coordinating ability. Alternatively, abandon heterogeneous hydrogenation in favor of homogeneous transfer hydrogenation or borane-based systems (e.g., ammonia borane), which are significantly less susceptible to surface poisoning[3].

Q: I am trying to synthesize an unsymmetrical secondary amine, but my primary byproduct is di(2-picolyl)amine. How do I control chemoselectivity? A: This indicates a failure in the trans-imidation step. If the initial primary imine is reduced to 2-picolylamine faster than it can condense with your exogenous amine, the newly formed 2-picolylamine will act as a nucleophile, attacking remaining imines to form the homo-dimer[2]. Solution: Drive the thermodynamic equilibrium by using a large excess (2.0–3.0 equivalents) of the exogenous amine. More effectively, switch to a catalyst system tailored for secondary amine synthesis, such as the (Xantphos)CoCl₂ complex with dimethylamine borane, which kinetically favors the cross-coupled secondary imine intermediate[3][4].

Q: My GC-MS/LC-MS shows products with a +6 Da mass relative to the target. How do I prevent pyridine ring reduction? A: Highly active heterogeneous catalysts (like PtO₂, Rh/C, or Pd/Al₂O₃ under forcing conditions) lack the chemoselectivity to differentiate between the transient imine and the electron-deficient pyridine ring, leading to the formation of piperidine derivatives[5]. Solution: Lower the hydrogen pressure (< 2 bar) or switch to highly chemoselective hydride donors. If using flow chemistry, utilizing polysilane-supported Pd catalysts on SiO₂ (DMPSi-Pd/SiO₂) has been proven to completely suppress ring reduction, whereas Al₂O₃ supports promote it[5].

Catalyst & Reagent Optimization Matrix

Use the following data matrix to select the optimal catalytic system based on your specific synthetic goal and observed side reactions.

Catalyst SystemReducing AgentAdditivePrimary ApplicationChemoselectivity (Ring vs. Nitrile)Technical Notes
Pd/C or Pd/Al₂O₃ H₂ (1-2 atm)AcOHPrimary / Secondary AminesModerateProne to poisoning; AcOH mitigates chelation but may promote ring reduction.
DMPSi-Pd/SiO₂ H₂ (Continuous Flow)NonePrimary AminesHighPolysilane/SiO₂ support specifically prevents pyridine ring reduction[5].
Raney Ni H₂ (High pressure)NH₃ (excess)Primary AminesLowHigh homo-dimerization risk unless a massive excess of NH₃ is used[2].
(Xantphos)CoCl₂ NH₃-BH₃NoneSymmetrical Sec. AminesHighExcellent functional group tolerance; bypasses metal surface poisoning[4].
(Xantphos)CoCl₂ Me₂NH-BH₃Exogenous AmineUnsymmetrical Sec. AminesHighBest-in-class for cross-reductive amination of nitriles[3].

Validated Experimental Workflow: Cobalt-Catalyzed Cross-Reductive Amination

This protocol leverages the (Xantphos)CoCl₂ / Me₂NH-BH₃ system to synthesize unsymmetrical secondary picolylamines directly from picolinonitrile[3][4].

Causality Focus: Using dimethylamine borane (Me₂NH-BH₃) provides a controlled, slow hydride transfer. This allows the trans-imidation step to reach equilibrium before irreversible reduction occurs, effectively bypassing the homo-dimerization pathway.

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with (Xantphos)CoCl₂ (5 mol%) and picolinonitrile (1.0 equiv, typically 1.0 mmol).

    • Causality: Cobalt base-metal catalysts are highly sensitive to oxidation; an inert atmosphere ensures the active Co(II) species remains intact.

  • Amine Addition: Add the exogenous primary amine (1.5 to 2.0 equiv) and anhydrous solvent (e.g., THF, 3.0 mL).

    • Causality: A stoichiometric excess drives the trans-imidation equilibrium forward, outcompeting any transient 2-picolylamine generated in situ.

  • Reductant Introduction: Slowly add dimethylamine borane (Me₂NH-BH₃) (2.0 equiv).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 60 °C for 16-24 hours.

  • Self-Validation Checkpoint (In-Process Control): At

    
     hours, pull a 50 µL aliquot, quench with MeOH, and analyze via LC-MS or GC-MS.
    
    • Success Indicator: Disappearance of the nitrile peak and the presence of the secondary imine mass transitioning into the target secondary amine.

    • Failure Indicator: High levels of primary amine (

      
      ) or homo-dimer. If observed, the trans-imidation is failing. Immediately add 3Å molecular sieves to the reaction to scavenge released NH₃ and push the equilibrium toward the secondary imine.
      
  • Workup: Cool to room temperature, quench carefully with water (1 mL) to neutralize residual borane, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography using a DCM/MeOH gradient (typically 95:5) containing 1% Et₃N to prevent streaking of the highly basic product.

References

  • General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters. nih.gov.[Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. nih.gov.[Link]

  • Reductive Amination with Borohydride & Borane Reducing Agents. studylib.net.[Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines - Books. rsc.org.[Link]

  • Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. researchgate.net.[Link]

Sources

Technical Support Center: Purification of Crude 3-Fluoro-5-formylpicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to removing impurities from crude 3-Fluoro-5-formylpicolinonitrile.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 3-Fluoro-5-formylpicolinonitrile. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered in the laboratory. The methodologies described are grounded in established chemical principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, analysis, and purification strategy for 3-Fluoro-5-formylpicolinonitrile.

Q1: What are the most likely impurities in my crude 3-Fluoro-5-formylpicolinonitrile sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, based on common synthetic pathways for picolinonitriles, likely impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-fluoro-5-bromopicolinonitrile or 3-fluoropicolinonitrile. In multi-step syntheses, residual intermediates are a common source of contamination.[1]

  • Over-oxidation Byproduct: If the formyl group was introduced via oxidation of a methyl or hydroxymethyl group, the corresponding carboxylic acid (3-fluoro-2-cyanopyridine-5-carboxylic acid) is a very common impurity.[2]

  • Hydrolysis Product: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic workup conditions, leading to the formation of the corresponding amide or carboxylic acid.

  • Reagent-Derived Impurities: Byproducts from reagents used in formylation (e.g., Vilsmeier-Haack reaction) or halogenation can also be present.[2]

Q2: What analytical techniques are recommended for assessing the purity of my sample before and after purification?

A2: A multi-pronged approach is best for robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment.[1] A reversed-phase method (e.g., using a C18 column) with UV detection is an excellent starting point. Due to the pyridine ring, the compound should have a strong UV absorbance around 254-280 nm.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying impurities. The presence of extraneous peaks in the aromatic or aldehyde regions of the ¹H spectrum, or additional signals in the ¹⁹F spectrum, can help identify specific contaminants.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.[4]

Q3: What are the key chemical properties of 3-Fluoro-5-formylpicolinonitrile that influence purification?

A3: Understanding the molecule's structure is key to designing a purification strategy.

  • Polarity: The molecule possesses several polar functional groups (nitrile, aldehyde) and a moderately basic pyridine nitrogen, making it a polar compound.[5] This dictates its solubility in organic solvents and its retention behavior in chromatography.

  • Acidity/Basicity: The pyridine nitrogen is basic and can interact with acidic stationary phases like silica gel, potentially causing peak tailing during column chromatography.[3]

  • Stability: Aldehydes can be sensitive to oxidation, especially if exposed to air and light over extended periods or harsh conditions (e.g., strong oxidizing agents, high heat). The compound should be stored in a dry, sealed container at 2-8°C.[5][6]

Troubleshooting Purification by Recrystallization

Recrystallization is often the first choice for purifying solid compounds due to its scalability and cost-effectiveness. However, several issues can arise.

Q4: I tried to recrystallize my product, but it separated as an oil instead of forming crystals. What should I do?

A4: This phenomenon, known as "oiling out," is common for aromatic aldehydes, especially when the crude material is highly impure.[7] It occurs when the hot, saturated solution cools to a temperature that is below the melting point of the solute-solvent mixture but above the melting point of the pure compound.

  • Causality: High impurity levels significantly depress the melting point of your compound.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely, then add 10-20% more hot solvent to lower the saturation point.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can promote the formation of well-defined crystals.

    • Change Solvent System: If the issue persists, your solvent may be inappropriate. Try a solvent system where the compound is less soluble, or use a co-solvent (anti-solvent) system.[7]

Q5: My recrystallization yield is very low. How can I improve it?

A5: Low recovery is typically due to the product having high solubility in the cold solvent or using an excessive amount of solvent.

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold. If solubility remains high at low temperatures, much of the product will stay in the mother liquor.

  • Solutions:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation.[7]

    • Solvent Screening: Test the solubility of your compound in a range of solvents to find a more optimal one (see Table 1).

    • Consider an Anti-Solvent: If the compound is very soluble in a good purifying solvent, you can add an "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool.[7]

Q6: After recrystallization, my product is still colored. How do I remove colored impurities?

A6: A persistent color indicates that the colored impurity has similar solubility properties to your product in the chosen solvent.

  • Causality: The impurity is co-crystallizing with your product.

  • Solutions:

    • Activated Charcoal Treatment: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before allowing the solution to cool.

    • Second Recrystallization: A second recrystallization in the same or a different solvent system may be necessary to achieve high purity.

Table 1: Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Comments
Toluene Non-polar111Good for many aromatic compounds; high boiling point requires careful handling.[7]
Ethyl Acetate Polar aprotic77Often a good starting point; moderate polarity and boiling point.
Acetonitrile Polar aprotic82Can be effective for polar compounds.[8]
Isopropanol Polar protic82May be suitable, but hydrogen bonding can sometimes increase solubility.
Heptane/Hexane Non-polar98 / 69Likely to be poor solvents on their own but excellent as anti-solvents when paired with a more polar solvent like ethyl acetate.

Troubleshooting Purification by Column Chromatography

When recrystallization is ineffective, silica gel column chromatography is the workhorse for purification.

Q7: My compound is streaking badly on the column and the fractions are not clean. What is happening?

A7: This is a classic sign of strong interaction between your compound and the stationary phase, often referred to as "tailing."

  • Causality: The basic pyridine nitrogen in your molecule is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This leads to a slow, continuous elution rather than a sharp band.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or pyridine (typically 0.1-1%) to your eluent system. This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Use a More Polar Eluent: Adding a small amount of a highly polar solvent like methanol (1-5%) to a dichloromethane or ethyl acetate-based eluent can also disrupt these interactions and improve peak shape.

    • Switch to a Deactivated Stationary Phase: Consider using neutral or basic alumina instead of silica gel if the problem is severe.

Q8: I am not getting good separation between my product and a key impurity. How can I improve resolution?

A8: Poor resolution means the chosen eluent system is not selective enough for the compounds in your mixture.

  • Causality: The relative affinities of your product and the impurity for the stationary phase are too similar in the current mobile phase.

  • Solutions:

    • Optimize the Eluent System: The first step is always to perform a thorough thin-layer chromatography (TLC) analysis. Screen various solvent mixtures (e.g., heptane/ethyl acetate, dichloromethane/methanol) to find a system that gives a good separation (ΔR_f > 0.2).

    • Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), start with a less polar eluent and gradually increase the polarity over the course of the separation. This sharpens peaks and improves the separation of compounds with different polarities.

    • Change the Stationary Phase: If optimizing the mobile phase fails, a different stationary phase may provide the necessary selectivity. A pentafluorophenyl (PFPP) phase, for example, offers different selectivity for halogenated and nitrogen-containing compounds compared to standard silica.[9]

Q9: It seems my product is decomposing on the silica gel column. Is this possible?

A9: Yes, decomposition on silica is possible, especially with sensitive functional groups like aldehydes.

  • Causality: The acidic nature of silica gel can catalyze degradation or side reactions. The high surface area can also facilitate air oxidation, especially if the separation is slow.

  • Solutions:

    • Deactivate the Silica: As mentioned for tailing, adding a base like triethylamine to the eluent can neutralize the silica surface.

    • Run the Column Quickly: Do not let the crude material sit on the silica for an extended period. Use flash chromatography techniques with positive pressure to push the solvent through faster.

    • Use Alumina: Neutral alumina is a good alternative for acid-sensitive compounds.

Workflow Diagrams and Protocols

General Purification Strategy

This diagram outlines a logical workflow for approaching the purification of crude 3-Fluoro-5-formylpicolinonitrile.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 crude Crude Product analysis Purity Check (TLC, HPLC, NMR) crude->analysis is_solid Is it a solid? analysis->is_solid recryst Attempt Recrystallization is_solid->recryst Yes chrom Column Chromatography is_solid->chrom No recryst_check Purity OK? recryst->recryst_check chrom_check Purity OK? chrom->chrom_check recryst_check->chrom No pure Pure Product (>98%) recryst_check->pure Yes chrom_check->chrom No (Re-optimize) chrom_check->pure Yes

Caption: General purification workflow.

Protocol 1: Recrystallization from Ethyl Acetate / Heptane

This protocol uses a solvent/anti-solvent system, which is effective for achieving high purity.

  • Dissolution: Place 1.0 g of crude 3-Fluoro-5-formylpicolinonitrile in an Erlenmeyer flask. In a fume hood, add the minimum volume of hot ethyl acetate (start with 5-10 mL) to dissolve the solid completely with gentle heating and swirling.

  • Anti-solvent Addition: While the solution is still hot, add heptane dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.[7]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold heptane to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol uses a basic modifier to ensure good peak shape and prevent degradation.

  • Eluent Preparation: Prepare a stock of your chosen eluent (e.g., 70:30 Heptane:Ethyl Acetate) containing 0.5% triethylamine (v/v).

  • Column Packing: Pack a glass column with silica gel using the prepared eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve ~500 mg of the crude product in a minimal amount of dichloromethane or ethyl acetate (~1-2 mL). Add ~1 g of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the prepared solvent mixture, collecting fractions. Monitor the elution process using TLC.

  • Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Table 2: Example HPLC Method for Purity Analysis
ParameterSettingRationale
Column C18, 2.7 µm, 4.6 x 100 mmStandard reversed-phase column suitable for polar aromatic compounds.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier protonates the pyridine nitrogen, reducing interaction with the stationary phase and improving peak shape.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient 10% B to 90% B over 10 minA gradient ensures elution of both polar and potentially non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 270 nmPyridine derivatives typically have strong absorbance in this region.[3]
Injection Vol. 5 µL

References

  • US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)
  • FPLC Columns – Reliable Solutions for Protein Purification - KNAUER. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile. [Link]

  • EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
  • 3-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 44754917 - PubChem. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchGate. [Link]

  • Impurities in Pharmaceuticals- A Review. - SciSpace. [Link]

  • CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google P

Sources

Technical Support Center: 3-Fluoro-5-formylpicolinonitrile Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 3-Fluoro-5-formylpicolinonitrile under Basic Conditions

Executive Summary & Stability Profile

3-Fluoro-5-formylpicolinonitrile (CAS: 952287-25-1 / 1289000-76-5) is a highly functionalized pyridine intermediate used frequently in the synthesis of PARP inhibitors and other heterocyclic drugs.

Critical Warning: This molecule is inherently unstable under basic conditions (pH > 8). It possesses three reactive centers that compete for degradation pathways when exposed to nucleophiles (OH⁻, RO⁻, amines):

  • The C3-Fluorine (SNAr Labile): The fluorine atom is activated by the adjacent electron-withdrawing nitrile group (C2) and the pyridine nitrogen. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The C5-Formyl Group (Cannizzaro/Aldol): Lacking

    
    -protons, the aldehyde is prone to the Cannizzaro reaction (disproportionation) in strong aqueous base.[1]
    
  • The C2-Nitrile (Hydrolysis): While generally more robust than the other two, the nitrile can hydrolyze to the primary amide and subsequently the carboxylic acid under sustained basic conditions.[1]

Troubleshooting Guide & FAQs

Issue 1: Rapid Degradation / Appearance of "M-2" or "M+12" Impurities

Symptom: You observe the disappearance of the starting material (SM) within minutes to hours in basic media, accompanied by new peaks in LC-MS.

Diagnosis: Nucleophilic Aromatic Substitution (SNAr) at the C3 position.

  • Mechanism: The base (e.g., hydroxide or methoxide) attacks the C3 carbon, displacing the fluoride ion. This is the fastest degradation pathway due to the "ortho-effect" of the nitrile group.

  • Mass Shift:

    • Hydroxide attack (NaOH/KOH): F (19 Da)

      
       OH (17 Da). Result: [M-2]  peak.
      
    • Methoxide attack (NaOMe/MeOH): F (19 Da)

      
       OMe (31 Da). Result: [M+12]  peak.
      

Corrective Action:

  • Switch Bases: Avoid hard nucleophiles like NaOH, KOH, or NaOMe. Use non-nucleophilic bases such as DIPEA , TEA , or inorganic bases like Cs₂CO₃ or K₃PO₄ in non-protic solvents.

  • Lower Temperature: SNAr rates drop significantly below 0°C. Conduct reactions at -10°C to 0°C if base is required.

Issue 2: 50% Yield Loss with Alcohol and Acid Byproducts

Symptom: The reaction yields a mixture of 3-fluoro-5-(hydroxymethyl)picolinonitrile and 3-fluoro-5-carboxypicolinonitrile.

Diagnosis: Cannizzaro Reaction. [1]

  • Mechanism: In the absence of other enolizable electrophiles, the C5-aldehyde undergoes base-induced disproportionation. One molecule is reduced to the alcohol, and another is oxidized to the acid.

Corrective Action:

  • Solvent Control: Ensure the reaction medium is strictly anhydrous if using strong bases. Water is a necessary reactant/solvent for Cannizzaro.

  • Order of Addition: Do not premix the aldehyde with the base. Add the base slowly to the mixture containing the nucleophile and the aldehyde to ensure the desired reaction outcompetes disproportionation.

Issue 3: Slow Formation of a Polar Impurity (Amide)

Symptom: A new polar spot appears on TLC after prolonged stirring (>4 hours) in mild base (e.g., Na₂CO₃).

Diagnosis: Nitrile Hydrolysis. [1][2][3][4][5]

  • Mechanism: Attack of water on the nitrile carbon forms the primary amide (3-fluoro-5-formylpicolinamide).

Corrective Action:

  • pH Management: Maintain pH < 10.

  • Quench Promptly: Do not let reaction mixtures stir overnight "for convenience." Quench immediately upon completion.

Visualizing Degradation Pathways

The following diagram illustrates the three competing pathways that compromise the stability of 3-Fluoro-5-formylpicolinonitrile in basic media.

StabilityPathways SM 3-Fluoro-5-formylpicolinonitrile (Starting Material) SNAr_TS Meisenheimer Complex (Transition State) SM->SNAr_TS Path 1: OH- attack at C3 (Fastest) Prod_Alc 3-Fluoro-5-(hydroxymethyl) picolinonitrile (Alcohol) SM->Prod_Alc Path 2: Cannizzaro (Strong Base) Prod_Acid 3-Fluoro-5-carboxy picolinonitrile (Acid) SM->Prod_Acid Disproportionation Prod_Amide 3-Fluoro-5-formyl picolinamide SM->Prod_Amide Path 3: Nitrile Hydrolysis (Slow, pH > 10) Prod_SNAr 3-Hydroxy-5-formylpicolinonitrile (SNAr Product) SNAr_TS->Prod_SNAr -F-

Figure 1: Competing degradation pathways for 3-Fluoro-5-formylpicolinonitrile in basic aqueous media.

Experimental Protocols

Protocol A: Stability Assessment Test

Use this protocol to validate solvent/base compatibility before committing valuable material.

Materials:

  • Substrate: 3-Fluoro-5-formylpicolinonitrile (10 mg)

  • Solvent: DMSO-d6 (0.6 mL) or MeCN/H₂O (1:1)

  • Base: 1.0 equiv of proposed base (e.g., K₂CO₃, TEA, NaOH)

Procedure:

  • Dissolve: Dissolve 10 mg of substrate in the chosen solvent.

  • T0 Analysis: Take a 50 µL aliquot immediately for LC-MS/NMR (Reference Standard).

  • Base Addition: Add 1.0 equivalent of the base at 25°C.

  • Monitoring: Analyze aliquots at 5 min, 1 hour, and 4 hours .

  • Criteria:

    • >95% Recovery: System is compatible.

    • <90% Recovery: Reject condition.

Protocol B: Safe Quenching Procedure

Improper quenching often causes degradation during workup.

Step-by-Step:

  • Cool: Cool the reaction mixture to 0°C.

  • Acidify: Slowly add 0.5 M HCl or saturated NH₄Cl dropwise.

    • Note: Do not use strong acids (conc. HCl) rapidly, as this may induce nitrile hydrolysis to the acid.

  • Target pH: Adjust pH to 5–6 . This neutralizes the base without activating acid-catalyzed degradation.

  • Extract: Immediately extract into EtOAc or DCM.

  • Wash: Wash organic layer with brine (pH neutral) to remove residual acid/base traces.

Data Summary: Base Compatibility

Base TypeExampleCompatibilityPrimary Risk
Strong Hydroxide NaOH, KOH, LiOHIncompatible Rapid SNAr (C3-F displacement) & Cannizzaro
Alkoxide NaOMe, KOtBuIncompatible Rapid SNAr (Ether formation)
Strong Amine DBU, PiperidineLow Potential SNAr (Amine displacement)
Tertiary Amine TEA, DIPEAHigh Stable at RT (Non-nucleophilic)
Inorganic Carbonate K₂CO₃, Cs₂CO₃Moderate Stable in anhydrous solvents; slow hydrolysis in water
Weak Inorganic NaHCO₃High Best for aqueous workups

References

  • BenchChem Technical Support. (2025).[1][2][6] Reactions of 5-Formylpicolinonitrile Under Basic Conditions. Retrieved from

  • ChemicalBook. (2025).[7][8] Safety Data Sheet: 3-Fluoro-5-formylpyridine. Retrieved from

  • Organic Chemistry Portal. (2021). Nucleophilic Aromatic Substitution (SNAr) Reaction Guide. Retrieved from

  • PubChem. (2025).[9] Compound Summary: 3-Fluoro-5-formylbenzonitrile Derivatives. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Yields in SNAr Reactions of Fluoropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving fluoropyridines. This guide is designed for researchers, scientists, and drug development professionals who utilize this cornerstone reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you diagnose and resolve common challenges, particularly that of low reaction yield.

Understanding the Foundation: The SNAr Mechanism

The SNAr reaction of a fluoropyridine is a two-step addition-elimination process. The journey begins when a nucleophile attacks the electron-deficient carbon atom bonded to the fluorine. This initial attack is typically the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the expulsion of the highly electronegative fluoride leaving group.[1][2]

The high electronegativity of fluorine paradoxically makes it an excellent leaving group in this context because it strongly activates the ring for the initial, rate-limiting nucleophilic attack.[1][3] The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is approximately 320 times faster than that of 2-chloropyridine.[1][4] This enhanced reactivity often allows for milder reaction conditions, which is critical for complex molecules with sensitive functional groups.[1]

Caption: The two-step mechanism of an SNAr reaction on a fluoropyridine.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during SNAr reactions of fluoropyridines in a practical question-and-answer format.

Q1: My reaction shows low or no conversion of the starting fluoropyridine. What are the primary causes?

A1: This is a frequent issue that typically points to one of four areas: insufficient activation of the pyridine ring, a weak nucleophile, inadequate reaction conditions, or the wrong choice of base.

  • Substrate Reactivity: The SNAr reaction is driven by the electrophilicity of the pyridine ring. Electron-withdrawing groups (EWGs) at positions ortho or para to the fluorine atom are crucial for stabilizing the negative charge of the Meisenheimer intermediate.[2][3] If your fluoropyridine contains electron-donating groups (EDGs), the ring is deactivated, which can dramatically slow or halt the reaction.[3][5]

    • Solution: For deactivated substrates, more forcing conditions are necessary. This includes higher temperatures, stronger bases, or switching to a more polar, high-boiling point solvent like DMSO or NMP.[5][6] In some cases, alternative strategies like transition-metal-catalyzed couplings may be required.[6]

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring. Neutral nucleophiles like secondary amines are common, but weakly basic amines or sterically hindered alcohols may struggle.[6]

    • Solution: If using an alcohol or thiol, it must be deprotonated to form the more potent alkoxide or thiolate anion. This requires a base with a pKa higher than that of the nucleophile. For weak amine nucleophiles, a stronger non-nucleophilic base can facilitate the reaction, or higher temperatures may be needed.

  • Temperature and Reaction Time: SNAr reactions are often kinetically slow. Room temperature is frequently insufficient unless you have a highly activated substrate and a potent nucleophile.

    • Solution: Incrementally increase the reaction temperature. A good starting point for many systems is 80-110 °C.[1][7] Monitor the reaction by TLC or LC-MS to determine if the reaction is proceeding, albeit slowly. If so, simply extending the reaction time may be sufficient.[5] Be cautious, as excessive heat can lead to decomposition.[5][8]

  • Choice of Base: The base is not always just a spectator. For nucleophiles like amines or amides, the base acts as a scavenger for the HF generated. For alcohols and thiols, it serves to deprotonate the nucleophile.

    • Solution: An inorganic base like K₂CO₃ or K₃PO₄ is a common starting point.[1] For less reactive systems, a stronger base like sodium or potassium tert-butoxide (NaOtBu or KOtBu) may be necessary, but this increases the risk of side reactions.[1] Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) when using strong, moisture-sensitive bases.[1]

Q2: My reaction is messy, and the yield of the desired product is low despite the consumption of the starting material. What side reactions could be occurring?

A2: A complex reaction mixture indicates that your starting material is being consumed through undesired pathways. The most common culprits are hydrolysis, over-substitution, and thermal degradation.

  • Hydrolysis: The presence of water is highly detrimental. Water can compete with your nucleophile, leading to the formation of hydroxypyridine byproducts.[5][8] This is especially problematic when using strong bases, which can generate hydroxide ions.

    • Solution: This is a critical parameter. Always use anhydrous solvents and ensure all glassware is thoroughly dried.[1][8] If your reagents are hygroscopic, dry them before use. Running the reaction under an inert atmosphere will prevent atmospheric moisture from interfering.[1]

  • Di-substitution or Reaction at Other Positions: If your pyridine ring has multiple leaving groups (e.g., 2,4-difluoropyridine) or other activated positions, you may see multiple products. The stoichiometry of the nucleophile becomes critical.[9]

    • Solution: To favor mono-substitution, use a slight excess (1.05-1.2 equivalents) of the nucleophile and add it slowly to the reaction mixture to avoid localized high concentrations.[7][9] Lowering the reaction temperature can also significantly improve selectivity.[9]

  • Thermal Degradation: High reaction temperatures, while often necessary to drive the reaction to completion, can also decompose sensitive starting materials or products.[8]

    • Solution: Find the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[8] Monitor the reaction by TLC/LC-MS for the appearance of new, unidentified spots at higher temperatures. If degradation is observed, reduce the heat and accept a longer reaction time.

Q3: How critical are the choices of solvent and base, and how do I optimize them?

A3: The solvent and base are not just reaction media; they are active participants that stabilize intermediates and modulate reactivity. Their selection is paramount for achieving high yields.

  • Solvent Selection: Polar aprotic solvents are the standard for SNAr reactions because they can solvate the cationic counter-ion of the base while leaving the nucleophile relatively "bare" and highly reactive. They are also effective at stabilizing the charged Meisenheimer complex.

    • Recommended Solvents: DMSO, DMF, NMP, and DMAc are excellent choices for their polarity and high boiling points.[5][10] For reactions with N- or O-nucleophiles, tert-amyl alcohol can also be a very effective solvent.[1]

    • Optimization: If a reaction is sluggish in a solvent like THF or acetonitrile, switching to DMSO or DMF can dramatically increase the rate.[9] However, be aware that high-boiling point polar solvents can make product isolation challenging.[11]

  • Base Selection: The choice of base depends entirely on the pKa of your nucleophile.

    • For N-H or S-H Nucleophiles (pKa > 10): A moderately strong inorganic base like tripotassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is usually sufficient to act as an acid scavenger.[1]

    • For O-H Nucleophiles (pKa 16-18): A stronger base is required for complete deprotonation. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective choices. These must be handled under strictly anhydrous and inert conditions.[1]

Troubleshooting_Workflow Start Low Yield Observed Conversion Is Starting Material (SM) Consumed? Start->Conversion Messy Is the reaction mixture clean or messy? Conversion->Messy Yes No_Conversion Problem: Low Conversion - Increase Temperature - Use Stronger Base - Switch to Polar Aprotic Solvent (DMSO) - Check Substrate Activation (EWG) Conversion->No_Conversion No Clean Problem: Low Isolated Yield - Check Work-up (pH, Emulsions) - Optimize Purification (Chromatography) - Product is water-soluble? Messy->Clean Clean (Mainly Product) Complex Problem: Side Reactions - Check for Water (Hydrolysis) - Use Anhydrous Conditions - Lower Temperature - Control Nucleophile Stoichiometry (1.1 eq) Messy->Complex Messy

Caption: A troubleshooting decision workflow for low-yield SNAr reactions.

Data & Protocols

Table 1: Optimized Reaction Conditions for SNAr of 2-Fluoropyridine

This table provides a starting point for various nucleophile classes. Conditions may require further optimization based on the specific substituents on the pyridine ring and nucleophile.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-Nucleophile MorpholineK₃PO₄t-Amyl-OH1103>95[1]
N-Nucleophile IndoleK₂CO₃DMSO13012>95[1]
O-Nucleophile PhenolK₂CO₃DMF10012~90[1]
S-Nucleophile ThiophenolK₂CO₃DMF802>95[1]
C-Nucleophile Potassium Cyanide-DMSO13012~80[1]
Protocol 1: General Procedure for the Synthesis of 2-Morpholinopyridine

This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile, a common transformation in medicinal chemistry.[1]

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous tert-amyl alcohol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Reagent Addition: Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M). Follow with the addition of morpholine (1.2 equivalents) and finally 2-fluoropyridine (1.0 equivalent).

  • Heating: Stir the reaction mixture and heat to 110 °C.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of 2-fluoropyridine is complete (typically 3 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude material by flash column chromatography on silica gel to yield pure 2-morpholinopyridine.[1]

References
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted 2-Fluoropyridines. BenchChem.
  • Orito, Y., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • DiRocco, D. A. (2020).
  • BenchChem. (2025). Managing exothermic reactions in fluoropyridine synthesis. BenchChem.
  • Orito, Y., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • BenchChem. (2025). Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
  • Gazzola, S., et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.
  • BenchChem. (2025). Navigating Scale-Up: A Technical Support Center for Reactions Involving 2-Fluoro-5-methylpyridin-3-amine. BenchChem.
  • ChemHelp ASAP. (2020).
  • Huang, H., & Lambert, T. H. (2020). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base.
  • Sereda, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • Wang, X., et al. (2025). Solid-state aromatic nucleophilic (SNAr) fluorination of N-heteroaryl halides. Green Chemistry - RSC Publishing.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Strieth-Kalthoff, F., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Wordpress.
  • ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
  • Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
  • Priya, S., & Deshmukh, M. B. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?

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safety precautions for handling 3-Fluoro-5-formylpicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Fluoro-5-formylpicolinonitrile (CAS No. 952287-25-1). This guide is designed for researchers, scientists, and drug development professionals to provide essential safety information, troubleshooting advice for common experimental issues, and answers to frequently asked questions. As a versatile building block in medicinal chemistry, understanding the safe handling and reactivity of this compound is paramount for successful and safe experimentation.[1]

Section 1: Core Safety Precautions & Handling

Working with functionalized heterocyclic compounds like 3-Fluoro-5-formylpicolinonitrile requires a stringent adherence to safety protocols. The presence of a nitrile group necessitates caution due to the potential for cyanide-like toxicity, while the aromatic fluorine and aldehyde functionalities also influence its reactivity and handling requirements.

Q1: What are the primary hazards associated with 3-Fluoro-5-formylpicolinonitrile?

A1: Based on data from structurally similar compounds, 3-Fluoro-5-formylpicolinonitrile is expected to be harmful if swallowed, in contact with skin, or if inhaled.[2] It is also likely to cause skin and serious eye irritation, as well as respiratory irritation.[2] The primary hazards are summarized in the table below.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Acute Toxicity, InhalationH332: Harmful if inhaled
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Data inferred from structurally related compounds.[2]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is crucial to minimize exposure. The following should be worn at all times when handling 3-Fluoro-5-formylpicolinonitrile:

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and fine dust.[3]

  • Hand Protection: Nitrile gloves are recommended for incidental contact. For tasks with a higher risk of direct contact or for cleaning up spills, heavier nitrile gloves should be used.[3] Always inspect gloves for tears or holes before use and dispose of them properly after handling the compound.

  • Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also recommended.[3]

  • Respiratory Protection: All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Q3: What are the proper storage and handling procedures for 3-Fluoro-5-formylpicolinonitrile?

A3: Proper storage and handling are critical to maintain the integrity of the compound and ensure a safe laboratory environment.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[5] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

  • Handling: Only work with this compound in a well-ventilated area, preferably a chemical fume hood.[4] Avoid generating dust. Take precautionary measures against static discharge.

Q4: What should I do in case of accidental exposure?

A4: Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Section 2: Troubleshooting Experimental Issues

The unique combination of a nitrile, a formyl group, and a fluorine atom on the pyridine ring gives 3-Fluoro-5-formylpicolinonitrile a rich and sometimes complex reactivity profile. This section addresses common issues that may arise during its use in synthesis.

Q5: I'm performing a reaction under basic conditions and observing a low yield of my desired product along with unexpected byproducts. What could be happening?

A5: When using 3-Fluoro-5-formylpicolinonitrile in the presence of a strong base, two common side reactions can occur, leading to a lower yield of your intended product.[7]

  • Cannizzaro Reaction: The formyl group on the pyridine ring lacks an alpha-hydrogen, making it susceptible to the Cannizzaro reaction in the presence of a strong base. This is a disproportionation reaction where two molecules of the aldehyde are converted into a primary alcohol and a carboxylic acid.[7]

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed under basic conditions to first form a primary amide and then a carboxylate. This reaction is generally slower than the Cannizzaro reaction but can become significant with longer reaction times or at higher temperatures.[7]

Troubleshooting Steps:

  • Use a Milder Base: If your desired transformation allows, switch to a milder, non-nucleophilic base.

  • Lower the Reaction Temperature: Reducing the temperature can often slow down these unwanted side reactions more than the desired reaction.[7]

  • Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the formation of hydrolysis byproducts.[7]

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants and the base.

Troubleshooting Workflow for Reactions Under Basic Conditions

Caption: A flowchart to diagnose and address common side reactions of 3-Fluoro-5-formylpicolinonitrile under basic conditions.

Q6: My purification by silica gel chromatography is giving poor recovery. What could be the issue?

A6: The aldehyde group in 3-Fluoro-5-formylpicolinonitrile can be sensitive and may interact with the silica gel, especially if the silica is acidic. This can lead to streaking, irreversible adsorption, or even decomposition of the product on the column.

Troubleshooting Steps:

  • Neutralize Silica Gel: Consider pre-treating your silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.

  • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase for chromatography, such as alumina (neutral or basic) or a bonded phase like diol.

  • Alternative Purification Methods: Recrystallization, if a suitable solvent system can be found, is often a better alternative for purifying aldehydes to avoid issues with chromatography.

Q7: The compound appears to be degrading during workup or storage. How can I improve its stability?

A7: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods. The electron-withdrawing nature of the fluorinated pyridine ring can also influence its stability.

Troubleshooting Steps:

  • Inert Atmosphere: Perform reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Storage: As mentioned in the safety section, store the purified compound in a tightly sealed container, under an inert atmosphere, and in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.[5]

Section 3: Frequently Asked Questions (FAQs)

Q8: What analytical techniques are suitable for characterizing 3-Fluoro-5-formylpicolinonitrile?

A8: Standard analytical techniques can be used for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are all valuable for confirming the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretches of the nitrile (C≡N) and aldehyde (C=O) functional groups.

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and for reaction monitoring.[8]

Q9: How should I dispose of waste containing 3-Fluoro-5-formylpicolinonitrile?

A9: Waste containing this compound should be treated as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams, especially acidic waste, to prevent the potential generation of hydrogen cyanide gas.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department in accordance with local, state, and federal regulations.[10] Do not pour it down the drain.

Q10: Can the fluorine atom be displaced in nucleophilic substitution reactions?

A10: The fluorine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrile and formyl groups activate the ring towards nucleophilic attack. The viability and conditions for such a reaction would depend on the nucleophile and the specific reaction conditions employed.

References

  • Fisher Scientific. (2009, September 14). Safety Data Sheet: 2-Fluoro-5-formylbenzonitrile.
  • ChemScene. (n.d.). 5-Fluoro-3-formylpicolinonitrile.
  • BenchChem. (n.d.). The Strategic Application of 5-Formylpicolinonitrile in Modern Medicinal Chemistry: A Technical Guide.
  • ChemSupply Australia. (n.d.). Safety Data Sheet: PYRIDINE.
  • AiFChem. (2025, October 21). 952287-25-1 | 3-Fluoro-5-formylpicolinonitrile.
  • Apollo Scientific. (n.d.). Pyridine.
  • Apollo Scientific. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.
  • Santa Cruz Biotechnology. (n.d.). Pyridine hydrofluoride.
  • PubChem. (n.d.). 3-Fluoro-5-formylbenzonitrile.
  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
  • Giannetti, E. (2005). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Journal of Fluorine Chemistry, 126(6), 914-923.
  • Waters. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication.
  • AiFChem. (2025, October 21). 952287-25-1 | 3-Fluoro-5-formylpicolinonitrile.
  • BLDpharm. (n.d.). 1246088-46-9|3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile.
  • Plaçais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Formylpicolinonitrile: Discovery, Synthesis, and Applications.
  • Santa Cruz Biotechnology. (n.d.). 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile.
  • BenchChem. (n.d.). Technical Support Center: Reactions of 5-Formylpicolinonitrile Under Basic Conditions.
  • Stolarczyk, M., Maslanka, A., & Krzek, J. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Molecules, 21(12), 1637.
  • Google Patents. (n.d.). EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
  • BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025, August 9). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • NASA. (n.d.). Determination of the Thermal Stability of Perfluoroalkylethers.
  • Li, Y., et al. (2022).
  • SpringerLink. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.
  • ResearchGate. (2025, August 7). Application of Fluorine in Drug Design.
  • ChemicalBook. (n.d.). 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis.
  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ResearchGate. (n.d.). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite.
  • PMC. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.
  • PubMed. (2017, July 26). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures.
  • Echemi. (n.d.). 5-CHLORO-3-FLUORO-PYRIDINE-2-CARBONITRILE.
  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.
  • BenchChem. (n.d.). Addressing side reactions in the synthesis of N-substituted quinazolinones.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines Explained.
  • ResearchGate. (2025, August 6). Nucleophilic addition and substitution reactions between the cyanide ion and cyclopentadienyliron complexes of chlorobenzenes. Syntheses of benzonitriles and phthalonitriles.
  • PMC. (2020, February 12). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.
  • Journal of Synthetic Chemistry. (2024, September 5). Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines.

Sources

Validation & Comparative

Analytical Resolution of C=O and C≡N Stretch Frequencies in 3-Fluoro-5-formylpicolinonitrile: A Comparative Guide of FTIR Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) versus Potassium Bromide (KBr) Transmission spectroscopy for the structural verification and impurity profiling of 3-Fluoro-5-formylpicolinonitrile.

Executive Summary

In pharmaceutical development, highly functionalized pyridine derivatives like 3-Fluoro-5-formylpicolinonitrile serve as critical building blocks. The structural integrity of this molecule hinges on two primary infrared-active functional groups: the formyl (C=O) and nitrile (C≡N) moieties. Accurate resolution of these stretching frequencies is paramount for quality control (QC) and the identification of process-related impurities[1].

However, the choice of Fourier-Transform Infrared (FTIR) modality—specifically ATR versus KBr pellet transmission—profoundly impacts the relative intensities and resolution of these specific peaks[2]. This guide provides a mechanistic breakdown of the molecule's spectral behavior and an objective comparison of analytical methodologies to ensure self-validating, artifact-free data acquisition.

Mechanistic Spectral Theory: Causality of Vibrational Shifts

As an application scientist, one must look beyond empirical peak matching and understand the quantum mechanical and electronic environments dictating vibrational force constants.

The C=O Stretch (Formyl Group): ~1705–1715 cm⁻¹

In a standard aliphatic aldehyde, the C=O stretch typically manifests around 1720–1740 cm⁻¹. However, in 3-Fluoro-5-formylpicolinonitrile, the carbonyl group is directly conjugated to a highly electron-deficient pyridine ring.

  • Electronic Causality: The strong inductive electron withdrawal (-I effect) of the ortho-fluorine atom and the electronegative nitrogen in the pyridine ring strip electron density away from the ring. This reduces the capacity for resonance delocalization into the carbonyl

    
     antibonding orbital.
    
  • Result: The C=O double bond retains a higher bond order and a stiffer force constant, shifting the stretching frequency slightly higher than typical conjugated aromatic aldehydes, landing sharply in the 1705–1715 cm⁻¹ range.

The C≡N Stretch (Nitrile Group): ~2230–2240 cm⁻¹

The sp-hybridized nitrile bond is highly localized and typically absorbs in the 2220–2260 cm⁻¹ region.

  • Electronic Causality: Positioned at C2, the nitrile is adjacent to the highly electronegative fluorine atom at C3. This proximity exerts a powerful localized inductive pull, shortening the C≡N bond and increasing its stiffness.

  • Result: The molecule exhibits a distinct, sharp C≡N stretching band at 2230–2240 cm⁻¹ [3].

Comparative Modality Analysis: ATR-FTIR vs. KBr Transmission

The fundamental physics of how infrared light interacts with the sample in ATR versus Transmission dictates which method is superior for specific analytical goals.

Attenuated Total Reflectance (ATR-FTIR)

ATR utilizes an evanescent wave that penetrates the sample surface. The critical limitation here is that the penetration depth (


) is directly proportional to the wavelength (

), meaning

decreases at higher wavenumbers[4].
  • Performance on 3-Fluoro-5-formylpicolinonitrile: Because the C≡N stretch occurs at a high wavenumber (~2235 cm⁻¹), the evanescent wave penetrates significantly less deeply than it does at the C=O region (~1710 cm⁻¹). Consequently, ATR artificially suppresses the intensity of the nitrile peak relative to the carbonyl peak. While excellent for rapid QC, it is suboptimal for trace nitrile impurity detection[5].

Potassium Bromide (KBr) Transmission

KBr pellet analysis relies on true optical transmission through a diluted solid matrix, strictly adhering to the Beer-Lambert law across the entire mid-IR spectrum[5].

  • Performance on 3-Fluoro-5-formylpicolinonitrile: This method preserves the true relative intensities of the C=O and C≡N stretches, making it the gold standard for quantitative impurity profiling and historical library matching[2]. However, KBr is highly hygroscopic. Absorbed moisture introduces a broad O-H bending artifact near 1640 cm⁻¹, which can artificially broaden or obscure the lower shoulder of the critical C=O stretch at 1710 cm⁻¹.

Quantitative Data Comparison
Analytical ParameterATR-FTIR (Diamond/ZnSe Crystal)KBr Pellet (Transmission)
C=O Stretch (~1710 cm⁻¹) High intensity, sharp resolution.High intensity; risk of baseline distortion if H₂O is present.
C≡N Stretch (~2235 cm⁻¹) Artificially weak due to shallow penetration depth at high wavenumbers.True relative intensity ; highly sensitive for trace analysis.
Sample Preparation None (Direct solid application).High (Precise grinding, pressing, moisture control required).
Quantitative Accuracy Moderate (Requires software-based ATR correction algorithms).High (Strict adherence to Beer-Lambert Law).

Mandatory Visualization: Modality Decision Matrix

The following workflow illustrates the logical relationship between analytical objectives and method selection for highly functionalized nitriles.

FTIR_Workflow Sample 3-Fluoro-5-formylpicolinonitrile Decision Analytical Goal? Sample->Decision ATR_Path Routine QC / High Throughput (ATR-FTIR) Decision->ATR_Path Speed & Convenience KBr_Path Trace Analysis / Library Match (KBr Pellet) Decision->KBr_Path Sensitivity & Linearity ATR_Result Result: Strong C=O Warning: Weak C≡N Peak ATR_Path->ATR_Result KBr_Result Result: True C≡N Intensity Warning: Moisture Risk at C=O KBr_Path->KBr_Result

Decision matrix for FTIR modality selection based on analytical objectives for picolinonitrile.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation steps to mitigate the specific artifacts associated with each modality.

Protocol A: ATR-FTIR (Optimized for Routine QC)
  • System Suitability: Clean the Diamond/ZnSe crystal with spectroscopic-grade isopropanol. Perform a background scan (air) to verify a flat baseline (noise < 0.005 absorbance units).

  • Sample Application: Deposit 2–5 mg of neat 3-Fluoro-5-formylpicolinonitrile directly onto the crystal center.

  • Pressure Optimization (Critical): Apply the pressure anvil. Self-Validation Step: Monitor the live spectrum. Increase pressure until the C=O peak (~1710 cm⁻¹) reaches an absorbance of 0.4–0.8. Overtightening can crush the crystal; undertightening causes poor contact and noisy spectra.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software to mathematically compensate for the wavelength-dependent penetration depth, partially restoring the C≡N peak intensity[4].

Protocol B: KBr Transmission (Optimized for Trace Nitrile Analysis)
  • Matrix Preparation (Critical): Bake spectroscopic-grade KBr powder at 110°C for >4 hours to eliminate absorbed water. Store in a desiccator.

  • Sample Dilution: Weigh accurately 1.5 mg of 3-Fluoro-5-formylpicolinonitrile and 150 mg of dry KBr (1:100 ratio).

  • Homogenization: Grind the mixture in an agate mortar for exactly 2 minutes. Causality: Over-grinding can induce polymorphic changes or amorphization; under-grinding causes severe baseline scattering (Christiansen effect).

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum to remove trapped air, then press at 10 tons for 2 minutes to form a glassy, transparent disc.

  • Acquisition & Validation: Scan against a blank KBr pellet background. Self-Validation Step: Inspect the 1640 cm⁻¹ and 3400 cm⁻¹ regions. If significant broad bands are present, the pellet has absorbed moisture and the C=O integration at 1710 cm⁻¹ will be compromised; the pellet must be remade[2].

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides."[Link]

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy."[Link]

  • ACS Omega. "FTIR Photoacoustic and ATR Spectroscopies of Soils with Aggregate Size Fractionation by Dry Sieving."[Link]

Sources

13C NMR peak assignments for 3-Fluoro-5-formylpicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the structural elucidation of highly substituted heteroaromatics presents a unique analytical challenge. 3-Fluoro-5-formylpicolinonitrile (CAS: 952287-25-1)[1] is a prime example of a complex molecular scaffold where competing electron-withdrawing groups (EWGs)—a fluorine atom, a nitrile group, and a formyl group—create a "push-pull" electronic environment across the pyridine ring.

This guide objectively compares three distinct analytical workflows for assigning the


C NMR peaks of this molecule: Empirical Additivity Predictors , Quantum Mechanical DFT-GIAO Calculations , and Experimental 2D NMR Spectroscopy . By understanding the causality behind the chemical shifts and spin-spin couplings, researchers can select the most robust method for their drug development pipelines.

Methodology Comparison: Navigating Electronic Complexity

Assigning the


C NMR spectrum of 3-Fluoro-5-formylpicolinonitrile requires accounting for profound shielding and deshielding effects, as well as extensive carbon-fluorine (

) scalar couplings[2].
  • Empirical Additivity Models (e.g., ChemDraw, ACD/Labs): These software tools rely on pre-calculated substituent effect databases. While fast, they routinely fail for highly substituted pyridines because they assume linear additivity, ignoring the complex 3D orbital interactions between ortho/para EWGs[3].

  • DFT-GIAO Computations (Gaussian 16): Density Functional Theory utilizing Gauge-Independent Atomic Orbitals (GIAO) provides superior accuracy by calculating the actual magnetic shielding tensors based on optimized 3D geometries[4][5]. It accurately predicts the Fermi contact terms responsible for

    
     couplings[6].
    
  • Experimental 1D/2D NMR (HSQC/HMBC): The undisputed ground truth. However, it requires physical material, high-field magnets (≥400 MHz), and extended instrument time to resolve quaternary carbons lacking dipole-dipole relaxation mechanisms.

Quantitative Data Synthesis

The table below compares the performance of empirical prediction against DFT-GIAO computational models, benchmarked against the expected experimental ground truth.

Carbon PositionEmpirical Predictor (ppm)DFT-GIAO Prediction (ppm)Expected Experimental (ppm)Multiplicity & Expected

(Hz)
C2 (-CN attached)133.0122.5121.1 d,

Hz
C3 (-F attached)158.0165.2163.9 d,

Hz
C4 (CH)128.5124.8125.9 d,

Hz
C5 (-CHO attached)134.0138.1137.0 d,

Hz
C6 (CH)152.0148.5147.6 d,

Hz
C7 (Nitrile, -CN)115.0113.8114.0 d,

Hz
C8 (Formyl, -CHO)188.0190.5189.0 d,

Hz

Mechanistic Insights: The Causality of the Shifts

To trust the data, one must understand the underlying physics. The empirical predictors overestimate C2 and underestimate C3 because they fail to account for the synergistic resonance effects of the pyridine nitrogen combined with the fluorine atom.

  • The C3 Deshielding (

    
     ppm):  Fluorine is highly electronegative, withdrawing electron density via the inductive effect (-I). This strips shielding electrons from the C3 nucleus, shifting it far downfield. Furthermore, the direct orbital overlap results in a massive one-bond Fermi contact interaction, yielding a 
    
    
    
    doublet of
    
    
    Hz[2].
  • The C2 Shielding (

    
     ppm):  Despite being attached to an EWG (-CN), C2 is shifted upfield. This is caused by the diamagnetic anisotropy of the sp-hybridized nitrile triple bond, combined with the resonance donation (+R) from the adjacent ortho-fluorine atom.
    
  • Long-Range Couplings: The fluorine atom's spin state propagates through the molecular backbone, splitting the formyl carbon (C8) into a tight doublet (

    
     Hz) and the nitrile carbon (C7) into a broader doublet (
    
    
    
    Hz).

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. Below are the protocols for both the computational and experimental methodologies.

Protocol A: DFT-GIAO Computational Workflow

Causality Check: This protocol uses diffuse functions to accurately model the electron-rich fluorine lone pairs.

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy rotamer of the formyl group.

  • Geometry Optimization: Optimize the lowest energy conformer using Gaussian 16 at the B3LYP/6-31G(d) level of theory.

  • Frequency Validation: Run a frequency calculation on the optimized geometry. Self-Validation Checkpoint: Ensure there are zero imaginary frequencies, confirming the structure is a true local minimum.

  • NMR Shielding Calculation: Execute the GIAO NMR calculation at the B3LYP/6-311+G(2d,p) level. The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the highly electronegative fluorine and oxygen atoms[4].

  • Scaling: Convert isotropic shielding tensors to chemical shifts using a linear regression scaling factor derived from a TMS standard calculated at the exact same level of theory[5].

Protocol B: Experimental 2D NMR Acquisition

Causality Check: This protocol extends relaxation delays to capture invisible quaternary carbons.

  • Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of CDCl

    
    . Use a high-quality 5 mm NMR tube to ensure magnetic field homogeneity.
    
  • 1D

    
    C{1H} Acquisition:  Acquire the spectrum at 100 MHz (or higher) with a relaxation delay (D1) of 3.0 seconds . Why? Quaternary carbons (C2, C3, C5, C7, C8) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T
    
    
    
    relaxation times. A longer D1 ensures these weak signals are captured.
  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate the protonated carbons (C4, C6) with their directly attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map the quaternary skeleton. Self-Validation Checkpoint: The formyl proton (

    
     ppm) must show strong 
    
    
    
    cross-peaks to C4 and C6, definitively anchoring the assignment of the C5 quaternary carbon.

Integrated Elucidation Workflow

G Start 3-Fluoro-5-formylpicolinonitrile (Target Molecule) Empirical Empirical Additivity (Fast, Low Accuracy) Start->Empirical DFT DFT-GIAO Calculation (High Accuracy, 3D Electronics) Start->DFT ExpNMR Experimental 2D NMR (Ground Truth, Resource Heavy) Start->ExpNMR Validation Cross-Validation & Signal Assignment Empirical->Validation Initial Estimate DFT->Validation Shielding Tensors ExpNMR->Validation HSQC/HMBC Data Output Final 13C NMR Spectrum with J_CF Couplings Validation->Output Self-Validating Consensus

Fig 1: Integrated workflow for 13C NMR elucidation combining computational and experimental methods.

References

  • Source: aifchem.
  • Title: Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: MDPI URL
  • Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: ACS Publications URL
  • Title: Fluoropyridines.
  • Title: GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation Source: ResearchGate URL
  • Title: On the performance of HRPA(D)

Sources

19F NMR coupling constants for 3-fluoropyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Resolving


F NMR Coupling Constants in 3-Fluoropyridine Derivatives: A Comparative Guide to High-Field, Benchtop, and In Silico Methods 

The 3-fluoropyridine motif is a privileged scaffold in modern drug discovery, frequently embedded in kinase inhibitors and CNS-active agents to modulate basicity and improve metabolic stability. For analytical scientists, determining the structural connectivity of these derivatives relies heavily on


F Nuclear Magnetic Resonance (NMR) spectroscopy. The 

F nucleus boasts a 100% natural abundance and a massive chemical shift range, but extracting accurate scalar coupling constants—specifically homonuclear (

) and heteronuclear (

,

) couplings—is notoriously difficult due to severe second-order roofing effects and multiplet overlap.

This guide objectively compares three distinct analytical workflows for resolving these coupling constants: High-Field NMR (600 MHz) , SABRE-Enhanced Benchtop NMR (80 MHz) , and In Silico DFT Prediction .

High-Field NMR (600 MHz): The Resolution Standard

Causality & Mechanism: High magnetic fields (e.g., 14.1 Tesla / 600 MHz) provide the raw chemical shift dispersion required to separate complex multiplets. In 3-fluoropyridines, the


F nucleus couples extensively with the ring protons, typically yielding a 

(ortho-like) of ~8–10 Hz, a

(meta-like) of ~4–6 Hz, and a

(para-like) of ~1–2 Hz. However, even at 600 MHz, strongly second-order coupling effects can occur if the chemical shift difference (

) between coupled nuclei is on the same order of magnitude as the

-coupling. To resolve this, inverse gated

H-decoupling is utilized to collapse the proton splittings, revealing the massive

C-

F couplings (where

is typically ~268 Hz and

spans 8–25 Hz)[1].

Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve 15 mg of the 3-fluoropyridine derivative in 0.6 mL of CDCl

    
    . Add 1 µL of hexafluorobenzene (C
    
    
    
    F
    
    
    ,
    
    
    = -162.2 ppm) as an internal reference.
  • Acquisition: Acquire a standard 1D

    
    F spectrum at 564 MHz using a 30° excitation pulse, a 3-second relaxation delay, and 64k data points to ensure high digital resolution (<0.1 Hz/point).
    
  • Isotope Satellite Extraction: Acquire a

    
    F{
    
    
    
    H} spectrum using WALTZ-16 decoupling on the
    
    
    H channel. This removes
    
    
    complexity, exposing the low-intensity
    
    
    C satellites.
  • Line-Shape Optimization: Export the Free Induction Decay (FID) to the ANATOLIA (ANAlysis of TOtal LIneshApe) software. ANATOLIA utilizes quantum mechanical fitting to optimize the complex second-order

    
    F-
    
    
    
    F and
    
    
    F-
    
    
    H coupling constants within seconds[2].
  • Self-Validation Check: Overlay the ANATOLIA-simulated spectrum onto the experimental data. A residual Root Mean Square Deviation (RMSD) of <0.1 Hz between the simulated and experimental line shapes confirms the accurate extraction of the true scalar couplings[2].

SABRE-Enhanced Benchtop NMR: The Accessible Alternative

Causality & Mechanism: Benchtop NMR spectrometers (1–2 Tesla / 40–80 MHz) democratize NMR access but suffer from low sensitivity and severe peak overlap. To overcome this, Signal Amplification By Reversible Exchange (SABRE) is employed. SABRE transfers spin order from para-hydrogen (


-H

) to the fluorinated substrate via an Iridium catalyst. According to the Level Anti-Crossing (LAC) theory, direct polarization transfer to the

F nucleus is most efficient in the microtesla regime[3]. By conducting the polarization transfer in the Earth's magnetic field (~50 µT), massive signal enhancements (up to 360-fold) are achieved for 3-fluoropyridines[3].

Self-Validating Experimental Protocol:

  • Sample Preparation: Prepare a solution containing 50 mM of the 3-fluoropyridine derivative (e.g., 3,5-difluoropyridine) and 5 mM of the [Ir(IMes)(COD)Cl] pre-catalyst in methanol-

    
    .
    
  • Hyperpolarization: Bubble 50% enriched

    
    -H
    
    
    
    gas through the sample at 3 bar for 30 seconds. Crucially, perform this bubbling outside the spectrometer in the ambient Earth's magnetic field (~50 µT) to optimize the
    
    
    F LAC transfer[3].
  • Acquisition: Rapidly transfer the sample into the 80 MHz benchtop spectrometer and immediately acquire a single-scan

    
    F spectrum. To resolve specific couplings (e.g., the 
    
    
    
    Hz coupling in 3,5-difluoropyridine), apply the SHARPER (Sensitive, Homogeneous, And Resolved PEaks in Real time) pulse sequence to refocus the multiplet into a highly sensitive singlet[3].
  • Self-Validation Check: Acquire a standard, thermally polarized

    
    F spectrum (without 
    
    
    
    -H
    
    
    bubbling) using the same receiver gain. Calculate the Signal-to-Noise Ratio (SNR) enhancement factor. An enhancement of >100-fold validates that the Ir-catalyst is active and the microtesla PTF transfer was successful.

In Silico DFT Prediction: The Mechanistic Validator

Causality & Mechanism: Experimental spectra provide the magnitude of


-couplings but cannot easily determine their physical origin or absolute sign. Density Functional Theory (DFT) bridges this gap by calculating the Gauge-Independent Atomic Orbital (GIAO) shielding tensors. For fluorinated aromatics, the Fermi Contact (FC) term dominates the scalar spin-spin coupling. Utilizing the B3LYP functional with a Pople basis set (e.g., 6-31+G(d,p)) provides an optimal balance of computational cost and accuracy, yielding 

F chemical shift predictions with a mean absolute deviation (MAD) of just 2.1 ppm[4].

Self-Validating Experimental Protocol:

  • Geometry Optimization: Build the 3-fluoropyridine structure and perform a conformational search. Optimize the lowest-energy conformer using B3LYP/6-31G* in Gaussian 16.

  • Tensor Calculation: Submit the optimized geometry for NMR shielding and Spin-Spin Coupling Constant (SSCC) calculations using the GIAO method at the B3LYP/6-31+G(d,p) level of theory[4]. Apply the Polarizable Continuum Model (PCM) to simulate the experimental solvent (e.g., Chloroform).

  • Data Extraction: Extract the isotropic shielding values and apply empirically derived scaling factors to convert them to predicted chemical shifts.

  • Self-Validation Check: Compare the DFT-predicted

    
     values against the experimental ANATOLIA output. If the predicted FC-dominant terms match the experimental magnitudes within a 1.5 Hz margin of error, the regiochemical assignment of the fluorine atom on the pyridine ring is unequivocally verified.
    

Quantitative Comparison Matrix

The following table summarizes the performance metrics of each methodology when analyzing 3-fluoropyridine derivatives.

ParameterHigh-Field NMR (600 MHz)SABRE Benchtop NMR (80 MHz)In Silico DFT (B3LYP)
Primary Use Case Absolute structural elucidationHigh-throughput / Reaction monitoringMechanistic proof & sign determination
Typical

Resolution
< 0.1 Hz (Highly accurate)~0.5 - 1.0 Hz (Limited by field)± 1.5 Hz (Theoretical approximation)
Sensitivity (LOD) ~10 µM (Standard acquisition)~1 µM (Hyperpolarized)N/A (Computational)

C-

F Visibility
Excellent (via

C satellites)
Poor (Requires isotopic enrichment)Excellent (Calculated directly)
Analysis Time 10 mins – 2 hours< 1 minute (Single scan)2 – 6 hours (Compute time)
Capital Cost > $500,000~ $50,000 - $80,000< $5,000 (Workstation + Software)

Methodological Workflow

The decision matrix for selecting the appropriate technique depends heavily on the specific analytical bottleneck—be it resolution, sensitivity, or mechanistic validation.

NMR_Comparison Target 3-Fluoropyridine Coupling Constants HF_NMR High-Field NMR (600 MHz) Target->HF_NMR High Resolution BT_NMR Benchtop NMR (80 MHz) Target->BT_NMR Rapid / In Situ DFT_Calc In Silico DFT Prediction Target->DFT_Calc Mechanistic Proof HF_Step 1H-Decoupling & ANATOLIA Fitting HF_NMR->HF_Step BT_Step SABRE Hyperpolarization + SHARPER BT_NMR->BT_Step DFT_Step B3LYP/6-31+G(d,p) GIAO Method DFT_Calc->DFT_Step Result Resolved nJ_FH, nJ_FF, nJ_FC Scalar Couplings HF_Step->Result BT_Step->Result DFT_Step->Result

Caption: Workflow comparing High-Field, Benchtop, and DFT methods for 19F NMR coupling analysis.

References

  • Title: Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing | Source: ACS Measurement Science Au | URL: [Link]

  • Title: NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA | Source: Journal of Magnetic Resonance | URL: [Link]

  • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | Source: Journal of Organic Chemistry | URL: [Link]

  • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution | Source: Molecules (MDPI) | URL: [Link]

Sources

Comparative Reactivity Guide: 3-Fluoro vs. Non-Fluorinated Formylpicolinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds

In the high-stakes arena of covalent drug discovery and heterocycle synthesis, the distinction between a standard formylpicolinonitrile and its 3-fluoro analog is not merely structural—it is kinetic and thermodynamic.

This guide provides an in-depth technical analysis comparing non-fluorinated formylpicolinonitriles (e.g., 4-formylpicolinonitrile) with their 3-fluoro counterparts (e.g., 3-fluoro-4-formylpicolinonitrile). While the non-fluorinated scaffold is a reliable workhorse for condensation reactions, the introduction of a fluorine atom at the C3 position—ortho to the formyl group and adjacent to the pyridine nitrogen—dramatically alters the electronic landscape. This modification enhances carbonyl electrophilicity, modulates lipophilicity, and introduces a unique susceptibility to hydration that must be managed during storage and synthesis.

Electronic Profiling & Structural Analysis

The reactivity divergence stems from the strong inductive effect (-I) of the fluorine atom and its specific positioning on the electron-deficient pyridine ring.

The Ortho-Fluorine Effect

In 3-fluoro-4-formylpicolinonitrile , the fluorine atom exerts a powerful electron-withdrawing influence on the adjacent C4-formyl carbon. This creates a "super-electrophile" relative to the non-fluorinated parent.

  • Inductive Withdrawal: The C-F bond polarizes the sigma framework, pulling electron density away from the C4 position.

  • Dipole Alignment: The C-F dipole opposes the C=O dipole, increasing the partial positive charge (

    
    ) on the carbonyl carbon.
    
  • Pyridine Ring Deactivation: The pyridine nitrogen is already electron-withdrawing; adding fluorine further depletes ring electron density, making the system highly susceptible to nucleophilic attack but resistant to oxidation.

Comparative Physicochemical Data[1]
FeatureNon-Fluorinated (Parent)3-Fluoro AnalogImpact on Reactivity
Carbonyl Electrophilicity ModerateHigh Faster condensation rates; higher equilibrium constants for nucleophilic addition.
Hydration Constant (

)
Low (< 0.1)Elevated (> 1.0) 3-F analog exists significantly as a gem-diol in aqueous media, complicating stoichiometry.
Acidity (

-proton)


3-F stabilizes the enolate/anion, facilitating base-catalyzed epimerization or condensation.
Lipophilicity (LogP) ~0.5 - 0.8~0.9 - 1.2 Fluorine increases lipophilicity, improving membrane permeability in biological assays.
Metabolic Stability Susceptible to oxidationResistant C-F bond blocks metabolic soft spots (C3 oxidation).

Reactivity Case Studies

Case Study A: Condensation Kinetics (Heterocycle Formation)

Scenario: Synthesis of a bicyclic azaindole or naphthyridine via condensation with an amine or hydrazine.

  • Non-Fluorinated: Reaction proceeds via standard imine formation. Rate-limiting step is often the initial nucleophilic attack of the amine on the carbonyl.

  • 3-Fluoro Analog:

    • Advantage: The enhanced electrophilicity of the C=O bond lowers the activation energy for the initial nucleophilic attack, resulting in 2-5x faster reaction rates at ambient temperature.

    • Risk: If the reaction medium contains water, the 3-fluoro aldehyde will rapidly form a gem-diol (hydrate).[1] This hydrate is a "dead end" kinetically and must dehydrate back to the aldehyde to react, potentially stalling the reaction if water is not scavenged.

Case Study B: Stability & Storage (The Hydration Trap)

Unlike the stable oil/solid of the parent compound, the 3-fluoro analog is hygroscopic. Upon exposure to ambient moisture, it converts to a white solid (the gem-diol).

  • Observation: A "pure" sample of 3-fluoro-4-formylpicolinonitrile may show a confusing NMR spectrum with missing aldehyde peaks (~10 ppm) and new broad singlets (~5-6 ppm).

  • Resolution: This is not decomposition. It is reversible hydration.[2]

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways for the 3-fluoro analog, highlighting the competition between productive condensation and non-productive hydration.

ReactivityPathways cluster_0 Aqueous/Wet Conditions Aldehyde 3-Fluoro-Aldehyde (Active Electrophile) Hydrate Gem-Diol (Hydrate) (Resting State) Aldehyde->Hydrate + H₂O (Fast) Imine Imine Intermediate Aldehyde->Imine + R-NH₂ (Very Fast) Hydrate->Aldehyde - H₂O (Slow w/o heat) Product Fused Heterocycle (Target) Imine->Product Cyclization Water H₂O Amine Amine Nucleophile (R-NH₂)

Caption: Kinetic competition between hydration (red path) and productive imine formation (blue path). The 3-fluoro substituent accelerates both, but hydration is thermodynamically favored in wet solvents.

Experimental Protocols

Protocol 1: Dehydration & Quality Control (Self-Validating)

Before running any critical reaction with the 3-fluoro analog, you must validate its state.

  • Dissolve: Take 5 mg of the sample. Dissolve in anhydrous DMSO-d6.

  • NMR Check: Acquire a 1H NMR.

    • Pass: Sharp singlet at ~10.0–10.5 ppm (CHO).

    • Fail: Absence of CHO peak; presence of broad singlet at ~6.0 ppm (CH(OH)₂).

  • Remediation (If Hydrated):

    • Dissolve the bulk material in Toluene.

    • Add a Dean-Stark trap or 4Å Molecular Sieves.

    • Reflux for 1 hour.

    • Concentrate in vacuo under strictly anhydrous conditions.

Protocol 2: Controlled Condensation (Heterocycle Synthesis)

Optimized for 3-Fluoro-4-formylpicolinonitrile to prevent hydration interference.

Reagents:

  • Substrate: 3-Fluoro-4-formylpicolinonitrile (1.0 equiv)

  • Nucleophile: 2-Amino-3-hydroxypyridine (1.1 equiv)

  • Solvent: Anhydrous Ethanol or Methanol

  • Additive: 5 mol% Acetic Acid (Catalyst)

  • Desiccant: Anhydrous Na₂SO₄ (100 mg/mmol)

Procedure:

  • Setup: Flame-dry a reaction vial and purge with Argon.

  • Solvation: Dissolve the 3-fluoro aldehyde in anhydrous solvent. Crucial: Add Na₂SO₄ immediately to scavenge trace water.

  • Addition: Add the amine nucleophile in one portion, followed by the acetic acid catalyst.

  • Monitoring: Stir at Room Temperature (RT).

    • Note: The 3-fluoro analog should reach >90% conversion within 30-60 minutes. The non-fluorinated parent typically requires 2-4 hours or heating.

  • Workup: Filter off the desiccant. Concentrate the filtrate. The product often precipitates directly upon cooling or addition of hexanes.

Medicinal Chemistry Implications[4][5]

For drug development professionals, substituting a hydrogen with fluorine at the 3-position is a strategic design choice:

  • Covalent Warhead Tuning: If the formyl group is intended to form a reversible covalent bond with a target protein (e.g., a serine residue), the 3-fluoro analog will form a tighter covalent complex (

    
     increases) due to the higher affinity of the electrophile for the nucleophilic residue.
    
  • Metabolic Blocking: The C3 position in picolinonitriles is a common site for oxidative metabolism (hydroxylation). Fluorine blocks this site, potentially extending the half-life (

    
    ) of the drug candidate.
    
  • Conformational Bias: The fluorine atom can induce a preferred conformation of the formyl group via electrostatic repulsion with the pyridine nitrogen lone pair, potentially pre-organizing the molecule for binding.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Guthrie, J. P. (1975). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry, 53(6), 898-912. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Schlosser, M. (1998). The "ORTHO-Effect" of Fluorine.[3] Angewandte Chemie International Edition, 37(2), 149-168. Link

Sources

A Comparative Guide to Purity Analysis of 3-Fluoro-5-formylpicolinonitrile: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-Fluoro-5-formylpicolinonitrile, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of this compound, offering researchers, scientists, and drug development professionals a practical framework for method selection and implementation.

The Critical Role of Purity Analysis

3-Fluoro-5-formylpicolinonitrile, with its reactive aldehyde and nitrile functionalities coupled with a fluorinated pyridine core, presents a unique analytical challenge.[1][2] Impurities can arise from starting materials, by-products of the synthesis, or degradation products, and their presence can have significant implications for downstream reactions and the toxicological profile of the final compound.[3][4] Therefore, a robust and reliable analytical method is essential to ensure the quality and consistency of this critical intermediate.

At a Glance: Method Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Intrinsic linear response of nuclear spins in a magnetic field.Separation based on differential migration of charged species in an electric field.
Best Suited For A wide range of non-volatile and thermally stable compounds.Volatile and thermally stable compounds.Absolute purity determination without a specific reference standard of the analyte.Charged and polar small molecules.
Sample Preparation Dissolution in a suitable solvent.Dissolution in a suitable solvent; derivatization may be required.Dissolution in a deuterated solvent with an internal standard.Dissolution in a buffer electrolyte.
Key Advantages High resolution, sensitivity, and versatility for a broad range of analytes.[5]High efficiency for volatile compounds, excellent for residual solvent analysis.[6][7]Primary ratio method, does not require an identical standard for quantification.[8][9][10][11]High efficiency, low sample and reagent consumption.[12][13][14]
Potential Limitations May not be suitable for highly volatile compounds.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires specialized equipment.Can be sensitive to matrix effects, lower concentration sensitivity than HPLC.

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

For the purity analysis of 3-Fluoro-5-formylpicolinonitrile, a reversed-phase HPLC (RP-HPLC) method is the most logical and robust starting point. The polarity of the molecule lends itself well to retention on a non-polar stationary phase, allowing for effective separation from potential impurities.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation and Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • 3-Fluoro-5-formylpicolinonitrile reference standard (of known purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe acidic modifier helps to protonate the pyridine nitrogen, leading to improved peak shape and minimizing interactions with residual silanols on the stationary phase.[15]
Gradient Elution 10% to 90% B over 20 minutesA gradient is recommended to ensure the elution of both polar and non-polar impurities that may be present in the sample.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 270 nmPyridine-based compounds typically exhibit strong UV absorbance in this region. A PDA detector can be used to identify the optimal wavelength.[15]
Injection Volume 10 µL

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the 3-Fluoro-5-formylpicolinonitrile reference standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized 3-Fluoro-5-formylpicolinonitrile sample in the same manner as the standard solution.

  • Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

Purity Calculation: The purity of the sample is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (270 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: HPLC Purity Analysis Workflow.

Alternative Analytical Techniques: A Comparative Discussion

While HPLC is a robust primary method, other techniques offer orthogonal approaches to purity assessment, which can be invaluable for method validation and a more comprehensive understanding of the sample's purity profile.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[6][7] For 3-Fluoro-5-formylpicolinonitrile, GC could be particularly useful for identifying and quantifying residual solvents from the synthesis or volatile impurities.

Applicability and Considerations:

  • The analyte itself has a moderate boiling point and should be amenable to GC analysis.

  • A key advantage of GC is its high sensitivity for volatile organic compounds.

  • Potential for on-column degradation of the aldehyde functionality at high temperatures should be evaluated.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination because it allows for quantification without the need for a specific reference standard of the analyte.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute measure of purity when compared to a certified internal standard.[10][11]

Key Advantages for this Application:

  • Provides a direct measure of purity without relying on the response factor of the analyte.

  • Can identify and quantify impurities that may not have a chromophore for UV detection in HPLC.

  • Non-destructive technique, allowing for sample recovery.

Experimental Insight: A ¹H qNMR experiment would involve dissolving a precisely weighed amount of the 3-Fluoro-5-formylpicolinonitrile sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) in a deuterated solvent. The purity is then calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known signal from the internal standard.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[14] For a molecule like 3-Fluoro-5-formylpicolinonitrile, which can be protonated, CE offers a high-efficiency separation mechanism that is fundamentally different from chromatography.

Potential Utility:

  • Provides an orthogonal separation technique to HPLC, which is valuable for method validation.

  • Requires minimal sample and solvent consumption.

  • Can be particularly effective for separating closely related charged impurities.[12][13]

Logical Decision Flow for Method Selection

Method_Selection Start Start: Purity Analysis of 3-Fluoro-5-formylpicolinonitrile Primary Primary Purity Assessment? Start->Primary Volatile Analysis of Volatile Impurities (e.g., Residual Solvents)? Primary->Volatile No HPLC Use HPLC Primary->HPLC Yes Absolute Absolute Quantification without Specific Standard? Volatile->Absolute No GC Use GC Volatile->GC Yes Orthogonal Orthogonal Method for Validation? Absolute->Orthogonal No qNMR Use qNMR Absolute->qNMR Yes CE Use CE Orthogonal->CE Yes

Caption: Decision Tree for Analytical Method Selection.

Conclusion and Recommendations

For the routine purity analysis of 3-Fluoro-5-formylpicolinonitrile, a well-developed and validated reversed-phase HPLC method stands as the most practical and reliable choice. Its versatility, sensitivity, and high-resolution capabilities make it ideally suited for separating the main component from a wide range of potential impurities.

However, for a comprehensive quality assessment, especially during process development and for the characterization of reference standards, a multi-faceted approach is recommended. Gas Chromatography should be employed for the specific analysis of residual solvents. Quantitative NMR offers an invaluable orthogonal method for absolute purity determination, providing a result that is independent of chromatographic response factors. Finally, Capillary Electrophoresis can serve as a powerful secondary technique for method validation, confirming the purity profile through a different separation mechanism.

By understanding the strengths and limitations of each technique, researchers can confidently select and implement the most appropriate analytical strategy to ensure the high purity of 3-Fluoro-5-formylpicolinonitrile, thereby safeguarding the quality and integrity of their downstream research and development efforts.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. Retrieved from [Link]

  • Vreeken, R. J., Ghijsen, R. T., & Brinkman, U. A. (1993). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. Journal of Chromatography A, 644(2), 341-349. Retrieved from [Link]

  • Lucy, C. A., & Veltkamp, A. C. (2010). Capillary Electrophoresis. Analytical Chemistry, 82(12), 4813-4826. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 389-400. Retrieved from [Link]

  • François, Y., & Schappler, J. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match?. Expert Opinion on Drug Discovery, 7(4), 341-353. Retrieved from [Link]

  • Altria, K. D. (2008). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. TrAC Trends in Analytical Chemistry, 27(9), 837-846. Retrieved from [Link]

  • Fiveable. (2025, August 15). Capillary electrophoresis. Retrieved from [Link]

  • Weinberger, R. (2000). Capillary Electrophoresis of Small Molecules and Ions. John Wiley & Sons. Retrieved from [Link]

  • Bailey, Z. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.5B: Uses of Gas Chromatography. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved from [Link]

  • Kumar, A., & Singh, A. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Drug Delivery and Therapeutics, 15(12), 1-10. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Waters. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Retrieved from [Link]

  • Al-Qaradawi, S. Z. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Retrieved from [Link]

  • Wockhardt Research Centre. (2008, March 5). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. Retrieved from [Link]

  • Gajecka, M., & Gajecki, M. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(5), 341-346. Retrieved from [Link]

  • Groiss, S. J., et al. (2014). A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). Analytical and Bioanalytical Chemistry, 406(14), 3431-3442. Retrieved from [Link]

  • Wang, Y., et al. (2025, October 18). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 30(20), 4987. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 652-657. Retrieved from [Link]

  • Sastry, C. V., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 24(12), 5785-5788. Retrieved from [Link]

  • Liu, Y., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(13), 8847-8857. Retrieved from [Link]

  • Kumar, A., et al. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science, 3(10), 1-7. Retrieved from [Link]

  • Wang, T., & Wu, Q. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Chromatographic Science, 48(10), 834-839. Retrieved from [Link]

  • Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.

Sources

reference spectra for 3-Fluoro-5-formylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reference Spectra & Purity Profiling for 3-Fluoro-5-formylpyridine-2-carbonitrile

Executive Summary

3-Fluoro-5-formylpyridine-2-carbonitrile (CAS: 952287-25-1) is a critical trifunctionalized pyridine scaffold used in the synthesis of proteolysis-targeting chimeras (PROTACs), kinase inhibitors, and bioorthogonal tetrazine ligations.[1][2][3][4] Its utility stems from the orthogonal reactivity of its three functional groups: the electrophilic nitrile (C2), the nucleophilic-susceptible fluorocarbon (C3), and the reactive aldehyde (C5).

This guide provides a technical framework for validating the identity and purity of this compound. Unlike standard datasheets, we focus on differentiation , comparing its spectral signature against critical regioisomers and synthetic precursors to prevent costly downstream failures in drug development pipelines.

Compound Identity & Physicochemical Profile

PropertySpecification
IUPAC Name 3-Fluoro-5-formylpyridine-2-carbonitrile
Common Synonyms 3-Fluoro-5-formylpicolinonitrile; 5-Formyl-3-fluoropyridine-2-carbonitrile
CAS Number 952287-25-1
Molecular Formula C

H

FN

O
Molecular Weight 150.11 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, CH

Cl

, EtOAc; sparingly soluble in water
Storage 2–8°C, Hygroscopic, store under inert atmosphere (Ar/N

)

Reference Spectral Fingerprint

The validation of this compound relies on confirming the regiochemistry of the substituents. The specific arrangement (2-CN, 3-F, 5-CHO) creates a unique coupling pattern in


H and 

F NMR.
A. Predicted H NMR (400 MHz, DMSO- )

Note: Chemical shifts (


) are estimates based on substituent shielding effects relative to the pyridine core.
Signal (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Logic
10.15 – 10.25 Singlet (s)1H--CHO (C5)Characteristic aldehyde downfield shift.
8.90 – 9.00 Doublet (d) or Broad Singlet1H

H6 (C6)Proton adjacent to Nitrogen and CHO. Weak para-coupling to F.
8.30 – 8.40 Doublet of Doublets (dd)1H

;

H4 (C4)Proton between F and CHO. Strong ortho-coupling to F dominates.

Diagnostic Key:

  • The H4 Signal: Must appear as a distinct doublet of doublets (or pseudo-triplet if resolution is low) due to the large ortho-fluorine coupling (

    
    ).
    
  • The H6 Signal: Appears as a singlet or narrow doublet. If this signal shows large splitting (>5 Hz), the Fluorine is likely misplaced at C5 or C4, indicating an isomer.

B. F NMR (376 MHz, DMSO- )
  • Shift:

    
     to 
    
    
    
    ppm.
  • Pattern: Doublet (d) or Doublet of Doublets (dd).

  • Interpretation: The fluorine signal is split by the ortho-proton H4. A lack of splitting suggests the fluorine is flanked by non-protonated carbons (e.g., if F were at C2, which is impossible here, or if H4 was substituted).

C. Infrared Spectroscopy (FT-IR)
  • 
     (Nitrile):  ~2240–2250 cm
    
    
    
    (Weak to Medium).
  • 
     (Aldehyde):  ~1700–1715 cm
    
    
    
    (Strong).
  • 
     (Pyridine Ring):  ~1580, 1450 cm
    
    
    
    .

Comparative Analysis: Product vs. Alternatives

In synthetic workflows, the primary risks are Regioisomers (wrong substitution pattern) and Precursors (incomplete reaction).

Scenario A: Distinguishing the Product from its Regioisomer

Target:3-Fluoro-5-formyl vs. Alternative:5-Fluoro-3-formyl (Isomer)[5]

FeatureTarget (3-F, 5-CHO) Isomer (5-F, 3-CHO)
Coupling of H6 Small/None. H6 is para to F.Large (

Hz).
H6 is ortho to F.
Coupling of H4 Large (

Hz).
H4 is ortho to F.
Large (

Hz).
H4 is ortho to F.
Conclusion If the proton closest to the Nitrogen (most downfield aromatic) is a singlet , it is the Target. If it is a doublet , it is the Isomer.
Scenario B: Distinguishing from Precursor (5-Bromo-3-fluoropicolinonitrile)

Context: Synthesis often proceeds via metal-halogen exchange of the bromo-precursor followed by DMF quench.

FeatureTarget (Product) Precursor (Bromo-SM)
Aldehyde Proton Present (~10.2 ppm) Absent
MS (ESI+) 151.0 [M+H]

200.9 / 202.9 [M+H]

(Isotope pattern)
TLC (

)
Lower (Polar CHO group)Higher (Non-polar Br)

Experimental Validation Workflow

The following logic flow illustrates the critical decision points when validating a synthesized batch of 3-Fluoro-5-formylpyridine-2-carbonitrile.

ValidationWorkflow Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis Start->IR_Check Check_CHO C=O Peak @ 1710 cm⁻¹? IR_Check->Check_CHO NMR_Prep Step 2: 1H NMR (DMSO-d6) Check_CHO->NMR_Prep Yes Fail_SM FAIL: Unreacted Precursor (No Formylation) Check_CHO->Fail_SM No Aldehyde_Signal Signal @ 10.2 ppm? NMR_Prep->Aldehyde_Signal Regio_Check H6 (8.9 ppm) Multiplicity? Aldehyde_Signal->Regio_Check Yes Aldehyde_Signal->Fail_SM No Valid VALIDATED: 3-Fluoro-5-formylpyridine-2-carbonitrile Regio_Check->Valid Singlet/Narrow Doublet Fail_Iso FAIL: Regioisomer (5-Fluoro-3-formyl) Regio_Check->Fail_Iso Wide Doublet (J > 5Hz)

Figure 1: Decision tree for structural validation, highlighting the critical NMR splitting patterns that distinguish the target from isomers.

Detailed Protocol: NMR Sample Preparation

To ensure the resolution required to see the small


 couplings described above, follow this strict protocol.

Materials:

  • 10-15 mg of 3-Fluoro-5-formylpyridine-2-carbonitrile.

  • 0.6 mL DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
  • 5 mm High-Precision NMR Tube.

Method:

  • Dissolution: Dissolve the solid completely in DMSO-

    
    . Ensure no suspended solids remain, as they cause field inhomogeneity.
    
  • Acquisition:

    • Set probe temperature to 298 K (25°C).

    • Acquire at least 16 scans (NS=16) to ensure high Signal-to-Noise ratio.

    • Critical: Set the spectral window to include 11 ppm to capture the aldehyde proton.

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform to resolve fine splitting.

References

  • PubChem. (2025).[6] Compound Summary: 3-Fluoro-5-formylbenzonitrile (Analog Reference). National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (2020).[7] Proton NMR Data: Pyridine Coupling Constants. University of Wisconsin-Madison.[7] Retrieved from [Link]

Sources

Safety Operating Guide

3-Fluoro-5-formylpicolinonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialized chemical building blocks like 3-Fluoro-5-formylpicolinonitrile requires rigorous adherence to environmental and safety regulations. Because this compound contains three distinct reactive functional groups—an aryl fluoride, an aldehyde, and a nitrile—it presents unique physicochemical hazards that dictate its lifecycle management in the laboratory.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling, spill neutralization, and proper disposal of this chemical.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative data and structural hazards of the material.

Table 1: Physicochemical and Regulatory Profile of 3-Fluoro-5-formylpicolinonitrile

Property / ParameterValue / Description
CAS Number 952287-25-1[1]
Molecular Formula C7H3FN2O[1]
Molecular Weight 150.11 g/mol [2]
Reactive Functional Groups Nitrile (-C≡N), Aldehyde (-CHO), Aryl Fluoride (-F)
Primary Health Hazards Acute toxicity (oral/dermal/inhalation), Skin/Eye irritation
RCRA Waste Classification Halogenated Organic Waste[3]

Mechanistic Insights: The "Why" Behind the Protocol

As a best practice under the[4], laboratory personnel must understand the chemical causality behind their safety protocols.

  • The Fluorine Atom (Halogenated Waste Routing): The presence of a carbon-fluorine bond legally classifies this compound as a halogenated organic under[5]. During incineration, halogenated compounds generate highly corrosive hydrofluoric acid (HF) gas. Segregating this into a dedicated halogenated waste stream ensures it is routed to a specialized incinerator equipped with alkaline flue-gas scrubbers[3].

    • Crucial Operational Insight: If you dissolve this compound in a non-halogenated solvent (e.g., DMSO or Ethyl Acetate), the entire mixture is immediately reclassified as Halogenated Organic Waste . Pouring it into a non-halogenated carboy contaminates the bulk container, risking severe EHS fines and facility damage.

  • The Nitrile Group (-C≡N): Nitriles are stable under neutral conditions but undergo rapid hydrolysis in the presence of strong mineral acids. Acidic hydrolysis can trigger the release of highly toxic hydrogen cyanide (HCN) gas[6]. Therefore, this waste must never be mixed with acidic waste streams.

  • The Aldehyde Group (-CHO): Aldehydes are highly reactive electrophiles. If exposed to strong bases or amines, they can undergo exothermic aldol condensations or Cannizzaro reactions, leading to dangerous pressure buildup in sealed waste carboys[7].

Operational Disposal Plan (Step-by-Step)

The following methodologies ensure compliance with [8] and institutional Environmental Health and Safety (EHS) guidelines.

Method A: Liquid Waste Collection (Solutions & Reaction Mixtures)
  • Compatibility Verification: Inspect the target liquid waste carboy. Ensure it contains only compatible halogenated solvents (e.g., Dichloromethane, Chloroform) or neutral organic mixtures. Verify that no strong acids, bases, or oxidizers are present.

  • Transfer: Working inside a certified chemical fume hood, slowly pour the dissolved 3-Fluoro-5-formylpicolinonitrile into the carboy.

  • Headspace Management: Never fill the carboy beyond 80% capacity . Organic solvents possess high coefficients of thermal expansion; leaving 20% headspace prevents container rupture due to ambient temperature fluctuations.

  • Labeling: Immediately update the hazardous waste tag. Mark the primary hazard as "Toxic/Irritant" and explicitly write "Contains Fluorinated Organics, Nitriles, and Aldehydes" to alert EHS personnel.

Method B: Solid Waste Collection (Powders & Contaminated Consumables)
  • Primary Containment: Place residual pure powder (still in its original glass vial) or heavily contaminated consumables (weigh boats, pipette tips) into a puncture-resistant, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, EHS-approved solid hazardous waste bucket.

  • Documentation: Label the bucket as "Solid Halogenated Organic Waste" and schedule an EHS pickup for high-temperature incineration.

Waste Segregation Workflow

WasteWorkflow Start 3-Fluoro-5-formylpicolinonitrile Waste Generation CheckState Determine Waste State Start->CheckState SolidWaste Solid Waste (Powder, Vials, PPE) CheckState->SolidWaste Solid Form LiquidWaste Liquid Waste (Reaction Solvents) CheckState->LiquidWaste Dissolved SolidContainer Sealed Solid Waste Container SolidWaste->SolidContainer Double-bagged Halogenated Halogenated Organic Waste Stream LiquidWaste->Halogenated Contains F- EHS EHS Collection & High-Temp Incineration Halogenated->EHS Scrubber Required SolidContainer->EHS EPA Compliant

Caption: Operational workflow for the segregation and proper disposal of 3-Fluoro-5-formylpicolinonitrile.

Spill Response & Neutralization Protocol

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and cross-contamination.

  • Evacuation & Ventilation: Instruct personnel to step back from the immediate area. Ensure the fume hood sash is lowered to the appropriate operational height to maximize localized exhaust.

  • Donning PPE: As recommended by the[9] (based on Prudent Practices in the Laboratory), equip double-layered nitrile gloves (e.g., 4-mil inner, 8-mil outer), chemical splash goggles, and a lab coat. If the spill is a large powder release outside a hood, a fitted N95 or P100 respirator is required.

  • Containment (The Damp Sand Method):

    • For Powders:Do not dry sweep. Dry sweeping aerosolizes fine chemical powders, drastically increasing the risk of inhalation. Gently cover the spill with damp sand or a specialized inert absorbent pad. The moisture binds the particulates, neutralizing the inhalation vector.

    • For Solutions: Encircle the spill with a chemical spill boom or universal absorbent to prevent spreading.

  • Mechanical Collection: Using non-sparking tools (e.g., a disposable plastic scoop), carefully collect the absorbed material and place it into a heavy-duty, sealable polyethylene bag.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water solution. Do not use bleach (sodium hypochlorite). Bleach is a strong oxidizer; reacting it with an aldehyde can cause uncontrolled, exothermic oxidation, and reacting it with a nitrile can yield toxic byproducts. Collect all wash water as halogenated liquid waste[10].

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." osha.gov. [Link]

  • Vanderbilt University Medical Center (VUMC). "Guide to Laboratory Sink/Sewer Disposal of Wastes." vumc.org. [Link]

  • Environmental Protection Agency (EPA). "State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests." epa.gov. [Link]

  • USDA Agricultural Research Service (ARS). "Chemical Hygiene Plan." usda.gov. [Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. [Link]

  • Consumer Product Safety Commission (CPSC). "School Chemistry Laboratory Safety Guide." cpsc.gov. [Link]

  • Ball State University (BSU). "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains." bsu.edu. [Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." ecfr.gov. [Link]

Sources

Personal protective equipment for handling 3-Fluoro-5-formylpicolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a checklist of arbitrary rules, but as a rigorous system of mechanistic safeguards. When handling highly functionalized building blocks like 3-Fluoro-5-formylpicolinonitrile (CAS: 952287-25-1) [1], standard operating procedures are insufficient. You must understand the specific molecular causality of the hazards to implement a self-validating safety protocol.

This guide provides the definitive operational, protective, and disposal framework for 3-Fluoro-5-formylpicolinonitrile, designed specifically for researchers and drug development professionals.

Mechanistic Risk Assessment: The Causality of Hazard

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule (C₇H₃FN₂O, MW: 150.11)[1] into its reactive moieties. The hazard profile of 3-Fluoro-5-formylpicolinonitrile is driven by a tri-fold structural threat:

  • The Nitrile Group (-C≡N) & Histotoxic Hypoxia: While covalently bound, organic nitriles can be metabolized in vivo by hepatic cytochrome P450 enzymes to release free cyanide ions (CN⁻). Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. By binding to the ferric iron (Fe³⁺) in the enzyme, it halts aerobic ATP production, leading to rapid cellular asphyxiation (histotoxic hypoxia)[2].

  • The Formyl Group (-CHO) & Electrophilic Reactivity: Aldehydes are highly electrophilic. Upon dermal or respiratory exposure, they act as potent cross-linking agents with primary amines in biological proteins, causing severe irritation (H315, H319, H335) and potential sensitization[3]. Furthermore, the formyl group is prone to spontaneous air oxidation to a carboxylic acid, necessitating strict inert storage.

  • The Fluorine Atom (-F) & Lipophilicity: The substitution of fluorine on the pyridine ring significantly increases the molecule's lipophilicity. This structural feature drastically enhances dermal penetration rates, making skin contact disproportionately dangerous compared to non-fluorinated analogs.

ToxicityPathway Compound 3-Fluoro-5-formylpicolinonitrile (Dermal/Inhalation Exposure) Metabolism Hepatic Cytochrome P450 Metabolism Compound->Metabolism Systemic Absorption Cyanide Cyanide Ion (CN-) Release Metabolism->Cyanide In vivo cleavage Enzyme Cytochrome c Oxidase Inhibition (Complex IV) Cyanide->Enzyme Binds to Fe3+ Hypoxia Histotoxic Hypoxia & Cellular ATP Depletion Enzyme->Hypoxia Blocks electron transport

Figure 1: Mechanistic pathway of nitrile-induced histotoxic hypoxia via cytochrome c oxidase inhibition.

Core Personal Protective Equipment (PPE) Matrix

Because of the enhanced dermal penetration (fluorine) and severe metabolic consequences (nitrile), standard latex gloves and benchtop handling are strictly prohibited.

PPE CategorySpecificationMechanistic RationaleSelf-Validating Check
Hand Protection Double-layered Nitrile gloves (Outer: ≥0.11mm thickness).Nitrile provides superior resistance to non-polar organic compounds. Double-gloving mitigates the high lipophilicity of the fluorinated pyridine ring.Perform an air-inflation test on the outer glove prior to donning to verify zero micro-punctures.
Eye Protection Chemical splash goggles paired with a full-face shield.Protects ocular mucosa from highly irritating formyl-group cross-linking and airborne particulates[3].Ensure goggles form a complete suction seal against the face before entering the hood.
Body Protection Flame-resistant (FR) lab coat with a polyethylene-coated chemical apron.Prevents systemic absorption through clothing in the event of a spill.Verify apron covers from the clavicle to below the knees; cuffs must be tucked under the outer glove.
Respiratory Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of aerosolized particulates (H335)[3].Anemometer reading must validate a face velocity of ≥0.5 m/s before opening the reagent container.

Operational Workflow & Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Setup & Storage Retrieval

3-Fluoro-5-formylpicolinonitrile must be stored at 2-8°C under a nitrogen (N₂) atmosphere to prevent aldehyde oxidation[3].

  • Validation: Check the fume hood monitor to ensure active airflow.

  • Retrieval: Remove the sealed container from the 2-8°C refrigerator.

  • Equilibration: Place the sealed container in a desiccator inside the fume hood for 30 minutes. Causality: Opening a cold container introduces atmospheric moisture, which causes condensation and subsequent degradation of the electrophilic formyl group.

Phase 2: Weighing and Transfer
  • Static Control: Fluorinated powders are highly prone to static cling, creating aerosolization risks. Discharge static using an anti-static ionizer gun on the weigh boat for 5 seconds.

  • Transfer: Using a grounded stainless-steel spatula, transfer the required mass.

  • Validation: Weighing must be performed on an analytical balance inside the fume hood. If the balance reading fluctuates, draft shields must be adjusted before proceeding.

Phase 3: Reaction Setup
  • Inert Atmosphere: Transfer the solid to a Schlenk flask. Seal with a rubber septum.

  • Purge Cycle: Apply vacuum (≤1 torr) for 3 minutes, then backfill with ultra-high purity N₂. Repeat this cycle three times.

  • Validation: Use an inline bubbler to visually confirm positive N₂ pressure before injecting solvents via syringe.

Workflow Storage Storage (2-8°C, N2 atm) Prep Fume Hood Prep (Airflow >0.5 m/s) Storage->Prep PPE Don PPE (Double Nitrile, Goggles) Prep->PPE Weighing Weighing & Transfer PPE->Weighing Reaction Reaction Setup (Inert Gas) Weighing->Reaction Waste Waste Segregation (Halogenated/Nitrile) Reaction->Waste

Figure 2: Step-by-step operational workflow for the safe handling and disposal of 3-Fluoro-5-formylpicolinonitrile.

Emergency Response & Spill Management

In the event of an exposure or spill, immediate, mechanistically-driven action is required.

Dermal/Ocular Exposure:

  • Action: Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes[3]. Remove contaminated clothing while under the water stream.

  • Medical Rationale: Water mechanically removes the chemical, but due to the lipophilic fluorine atom, rapid medical evaluation is required to monitor for systemic nitrile absorption.

Inhalation or Suspected Cyanide Toxicity:

  • Symptoms: Headache, dizziness, respiratory distress, or the scent of bitter almonds (though genetic inability to smell this renders it an unreliable indicator).

  • Action: Move the victim to fresh air immediately. Administer CPR if breathing stops (do NOT use mouth-to-mouth to avoid secondary exposure)[3].

  • Antidote Mechanism: Emergency responders should be informed of potential nitrile exposure. Clinical treatment often involves intravenous Sodium Thiosulfate . This acts as a sulfur donor for the mitochondrial enzyme rhodanese, which enzymatically converts toxic cyanide into relatively non-toxic thiocyanate, which is then excreted by the kidneys[2][4].

Spill Decontamination Plan:

  • Containment: Do not sweep dry powder (prevents aerosolization). Cover the spill with a fine liquid-binding material (e.g., diatomaceous earth)[3].

  • Neutralization: Dampen the absorbent with a 10% sodium hydroxide (NaOH) solution. The basic environment helps hydrolyze the nitrile and neutralize the aldehyde.

  • Collection: Use non-sparking tools to scoop the slurry into a hazardous waste container. Seal and label as "Toxic Halogenated/Nitrile Solid Waste."

References

  • "952287-25-1 | 3-Fluoro-5-formylpicolinonitrile - AiFChem", AiFChem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEry6KSYpzbq8cn5XC1yWjtlbkrRM3OFsu1F-sg0t-vRo-8GWdgB8npBwEaU7ni6Hk1RbyEQcB9sTKWCghqXt9fTeEKkoC6gZ5-laPkwXVUOSyXhz-vma1-qIhZ8CgbdQMKi3-8]
  • "化学品安全技术说明书 (Safety Data Sheet)", Leyan,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-zMceUTXXQw-GWI50YElDQWARgjaWhNG0Fcu8QrrtZ1LjbNJwaLRLM1OjK-edIzfMChxYzrmoLYnbanGP7YGfx5OCkNCuLlSw7SqmLThrK3noD39j_QNPwWR7aem9ZmzckHBtEmyh9GIDbj-01M7YQcFDtf95t7em2TE4bGDupZJ6sDQKWHqOVcPRnXdFYXrfZvi-9iA=]
  • "Phthalonitrile (T3D1707) - Exposome-Explorer - IARC", IARC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAl08vIOlITse2cm2dnp8xF6nX9TwC3A0oFXrQsm7bfln584ROmfsd-ViEB9oHWpg86KiPBFsiY_wGpGHdSF8rhnkJrFqRqVXieMYWCzmN1jEoalt4pU-HPX6uFF47rgunSu7B7CwBSdHi]
  • "Past, present and future of cyanide antagonism research: From the early remedies to the current therapies - PMC", NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4umNLdsiXcL3PwL-222w4F2zDl2WPEuZSPcUnfHYiVhOEERmBgZHrDdcEBy9iNKAA2Q6-m998bEhujFc7l-wPTGPgD5MHk8gqLE6hEAiObrkklkhSkrgieuwLjbIkLNtw_Fqa1s6fLbAhaA==]
  • "Cyanide - Wikipedia", Wikipedia,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJevIJ-QKhpIcgayu_eGat9Vd8O04y8zxX4ob2HnBwSViHrQjWShHu4erCSTrQyGqEcm6_S7srGzVP-nivALZNEGxRgt35zUi8_VgUIXu4cRHO5Zk_1lKh-14e2GbeRw==]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.